molecular formula C7H8BrNO2S B1289567 3-Bromo-4-methylbenzenesulfonamide CAS No. 210824-69-4

3-Bromo-4-methylbenzenesulfonamide

Cat. No.: B1289567
CAS No.: 210824-69-4
M. Wt: 250.12 g/mol
InChI Key: CFMBNGJNYNLPDL-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMBNGJNYNLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593389
Record name 3-Bromo-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210824-69-4
Record name 3-Bromo-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a bromine atom and a sulfonamide group on a toluene scaffold, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules.

Chemical Properties and Data

This compound is a solid at room temperature with the chemical formula C₇H₈BrNO₂S. Its molecular structure is characterized by a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a sulfonamide group at the 1-position.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 210824-69-4
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
¹H NMR (Predicted) Aromatic protons (~7.5-8.0 ppm), Methyl protons (~2.4 ppm), Amine protons (~7.0-7.5 ppm)
¹³C NMR (Predicted) Aromatic carbons (~125-145 ppm), Methyl carbon (~21 ppm)
IR (Predicted) N-H stretch (~3300 cm⁻¹), C-H aromatic stretch (~3100 cm⁻¹), S=O stretch (~1350 and 1160 cm⁻¹), C-Br stretch (~600-500 cm⁻¹)
MS (EI, Predicted) m/z 251/249 (M⁺), 172/170, 155, 91

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in academic literature, a plausible and commonly employed method would be the electrophilic bromination of the commercially available precursor, 4-methylbenzenesulfonamide.

Proposed Experimental Protocol: Electrophilic Bromination

Reaction Scheme:

G reactant 4-Methylbenzenesulfonamide product This compound reactant->product reagent reagent Br₂ / FeBr₃

Caption: Proposed synthesis of this compound.

Materials:

  • 4-Methylbenzenesulfonamide

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzenesulfonamide (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.

  • From the dropping funnel, add a solution of liquid bromine (1.1 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel sulfonamide-containing drug candidates.

Exemplary Reaction Workflow: Suzuki Coupling

The following workflow illustrates the potential use of this compound in a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group.

G cluster_0 Suzuki Coupling Reaction Workflow A 3-Bromo-4-methyl- benzenesulfonamide D Reaction Mixture A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E Heating (e.g., 80-100 °C) D->E F Work-up and Purification E->F G 3-Aryl-4-methyl- benzenesulfonamide F->G

Caption: A generalized workflow for a Suzuki coupling reaction.

Signaling Pathways and Biological Activity

While this compound itself is primarily considered a synthetic intermediate, its derivatives have been investigated for various biological activities. The sulfonamide functional group is known to interact with a variety of biological targets. For instance, many sulfonamide-containing drugs act as inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases.

Derivatives of benzenesulfonamides have shown potential as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds from the this compound scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents that may target specific signaling pathways involved in inflammation or microbial growth. However, at present, there is no specific signaling pathway that has been definitively associated with this compound itself.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its readily modifiable structure allows for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential applications, highlighting its importance as a building block for the development of novel molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

In-Depth Technical Guide: 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 3-Bromo-4-methylbenzenesulfonamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and Properties

This compound is an aromatic organic compound containing a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide functional group.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data in public literature.

PropertyValueSource
CAS Number 210824-69-4[1][2][3]
Molecular Formula C₇H₈BrNO₂S[1][2][4]
Molecular Weight 250.11 g/mol [1][4]
Appearance White solid[5]
Boiling Point (Predicted) 379.0 ± 52.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.658 ± 0.06 g/cm³[5]
pKa (Predicted) 9.94 ± 0.60[5]
Storage Temperature 2-8°C[5]

Synthesis

The primary route for the synthesis of this compound involves the sulfonation of 3-bromo-4-methylaniline. While specific, detailed experimental protocols for this exact compound are not widely published, a general procedure can be inferred from standard organic chemistry methods for the synthesis of benzenesulfonamides from anilines.

General Synthetic Workflow:

Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation (Sandmeyer-type reaction) cluster_2 Step 3: Amination Aniline 3-Bromo-4-methylaniline Reagents1 NaNO₂, HCl 0-5 °C Aniline->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 SO₂, CuCl₂ Diazonium->Reagents2 SulfonylChloride 3-Bromo-4-methyl- benzenesulfonyl chloride Reagents2->SulfonylChloride Reagents3 NH₄OH (aq) SulfonylChloride->Reagents3 Product 3-Bromo-4-methyl- benzenesulfonamide Reagents3->Product

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol (General Procedure):

  • Formation of the Sulfonyl Chloride: 3-Bromo-4-methylaniline would first be converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) catalyst to yield 3-bromo-4-methylbenzenesulfonyl chloride.

  • Ammonolysis of the Sulfonyl Chloride: The resulting 3-bromo-4-methylbenzenesulfonyl chloride is then treated with aqueous ammonia to displace the chloride and form the desired this compound.

Purification would typically be achieved through recrystallization from a suitable solvent system.

Spectral Data

Detailed spectral data (NMR, IR, MS) for this compound are not available in the public domain search results. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton between the bromo and sulfonamide groups would likely be the most downfield. The other two protons on the ring would show coupling to each other.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

  • Sulfonamide Protons: A broad singlet corresponding to the NH₂ group, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 120-150 ppm). The carbons attached to the bromine, methyl, and sulfonamide groups would have characteristic chemical shifts.

  • Methyl Carbon: A single signal in the aliphatic region (typically δ 15-25 ppm).

Expected IR Spectral Features:

  • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the sulfonamide NH₂ group.

  • S=O Stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Expected Mass Spectrometry Features:

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of SO₂NH₂ and other characteristic fragments.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound in the searched literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[6] Derivatives of benzenesulfonamide have been shown to exhibit a wide range of biological activities.[1]

Potential Areas of Investigation:

  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[6][7] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6][8] The substitution pattern on the benzene ring can significantly influence the inhibitory potency and selectivity.

  • Antimicrobial Activity: Many sulfonamide-based drugs are known for their antibacterial properties.[1] Novel benzenesulfonamide derivatives are continuously being explored as potential antimicrobial agents.[9]

  • Anti-inflammatory and Anticancer Activity: Research has also indicated that some benzenesulfonamide derivatives possess anti-inflammatory and anticancer properties.[1][9]

The presence of the bromo and methyl groups on the benzene ring of this compound provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex and biologically active molecules.

Logical Relationship for Drug Discovery Potential:

DrugDiscovery Scaffold Benzenesulfonamide Scaffold Compound 3-Bromo-4-methyl- benzenesulfonamide Scaffold->Compound is a Modification Chemical Modification (e.g., at Br, NH₂) Compound->Modification amenable to Derivatives Novel Derivatives Modification->Derivatives Screening Biological Screening Derivatives->Screening Leads Lead Compounds Screening->Leads

Caption: Potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available experimental data. Its core benzenesulfonamide structure suggests potential for biological activity, particularly as an enzyme inhibitor. The presence of reactive sites makes it a candidate for further synthetic modifications in the development of new therapeutic agents. Further research is required to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and explore its biological potential.

References

Technical Guide: 3-Bromo-4-methylbenzenesulfonamide (CAS Number 210824-69-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data for 3-Bromo-4-methylbenzenesulfonamide (CAS 210824-69-4) is limited. This guide has been compiled using information on structurally similar compounds and general principles of medicinal chemistry. The data presented for physicochemical properties and potential biological activities should be considered as estimations and require experimental verification.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The presence of a bromine atom and a methyl group on the benzene ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a summary of the available technical information for researchers, scientists, and drug development professionals interested in this compound.

Chemical and Physical Properties

PropertyValue (for 4-Bromo-3-methylbenzenesulfonamide)Reference
CAS Number 879487-75-9[1][2]
Molecular Formula C₇H₈BrNO₂S[2]
Molecular Weight 250.11 g/mol [2]
Melting Point 148 °C[1][2]
Purity ≥97%[1]
InChI Code 1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)[1]
InChI Key KRUSKWRPOCHSGC-UHFFFAOYSA-N[1]

Synthesis

A plausible synthetic route to this compound would involve the chlorosulfonation of 3-bromo-4-methylaniline followed by amination. A general experimental protocol for the synthesis of a related benzenesulfonamide is provided below.

Experimental Protocol: Synthesis of N-substituted-4-methylbenzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides from a sulfonyl chloride and an amine. This can be adapted for the synthesis of this compound by starting with 3-bromo-4-methylbenzenesulfonyl chloride and reacting it with ammonia or a protected ammonia equivalent.

Materials:

  • p-Toluenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the amine (1.0 eq) in DCM, add pyridine or triethylamine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired sulfonamide.[3]

Synthesis_Workflow Start 3-Bromo-4-methylaniline Step1 Chlorosulfonation (e.g., Chlorosulfonic acid) Start->Step1 Intermediate 3-Bromo-4-methylbenzenesulfonyl chloride Step1->Intermediate Step2 Amination (e.g., Ammonia or protected equivalent) Intermediate->Step2 Product This compound Step2->Product

Plausible synthesis workflow for this compound.

Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, the benzenesulfonamide scaffold is present in numerous biologically active compounds.[4][5]

Potential Activities:

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6]

  • Antibacterial Activity: The sulfonamide moiety is the basis for sulfa drugs, which inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Anti-inflammatory and Anticancer Activity: Some substituted benzenesulfonamides have shown potential as anti-inflammatory and anticancer agents through various mechanisms.[4][7]

The bromine and methyl substituents on the aromatic ring of this compound would likely modulate its inhibitory potency and selectivity for different enzyme targets.

Signaling_Pathway cluster_reaction Enzymatic Reaction Substrate Substrate Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Substrate->Enzyme Product Product Enzyme->Product Inhibitor 3-Bromo-4-methyl- benzenesulfonamide Inhibitor->Enzyme Inhibition

Hypothetical inhibition of a target enzyme by this compound.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound is not available in public databases. However, characteristic spectral features for related benzenesulfonamides have been reported.

  • ¹H NMR: Aromatic protons would appear in the range of 7-8 ppm. The methyl protons would be a singlet around 2.4 ppm. The NH₂ protons of the sulfonamide would appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Aromatic carbons would resonate between 120-150 ppm. The methyl carbon would appear around 20-25 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹, S=O stretching vibrations around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and C-Br stretching in the fingerprint region.[8][9]

Safety and Handling

Safety data for this compound is not available. The following information is based on safety data sheets for structurally similar compounds.

Hazard Statements (based on related compounds):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (based on related compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and medicinal chemistry. Based on its structural features, it is a candidate for evaluation as an enzyme inhibitor, particularly targeting carbonic anhydrases or bacterial enzymes. The lack of available data highlights an opportunity for further research to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full potential. Researchers are advised to perform thorough experimental validation of all properties and activities.

References

In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-4-methylbenzenesulfonamide (CAS No. 210824-69-4). The information is compiled for professionals in research and development who require a detailed understanding of this compound's physical characteristics for applications in synthesis, formulation, and further studies.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational predictions allows for a robust profile of its physical properties.

Data Presentation

The following table summarizes the key physical and chemical identifiers and properties for this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 210824-69-4[1][2]
Molecular Formula C₇H₈BrNO₂S[1][3]
Molecular Weight 250.11 g/mol [1][3]
Physical State Solid[3]
Color White[3]
Boiling Point 379.0 ± 52.0 °C (Predicted)[3]
Density 1.658 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.94 ± 0.60 (Predicted)[3]
Purity ≥98% (as supplied by vendors)[1]
Storage Temperature Room temperature, sealed in a dry environment[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned with the bulb close to the capillary tube.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

  • Purity Indication:

    • A sharp melting range (0.5-2°C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology: Gravimetric Method for Quantitative Determination

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 100 mg) into several vials.

  • Dissolution:

    • Add a measured volume of a chosen solvent (e.g., 1 mL) to a vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Separation and Quantification:

    • After equilibration, allow any undissolved solid to settle.

    • Carefully filter the supernatant to remove any undissolved solute.

    • Transfer a known volume of the clear saturated solution to a pre-weighed vial.

    • Evaporate the solvent completely under reduced pressure or in a fume hood.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid.

    • Express the solubility in terms of g/L or mg/mL.

Predicted Solubility Profile: Based on the structure of sulfonamides, this compound is expected to have low solubility in non-polar solvents, moderate solubility in polar protic solvents, and higher solubility in polar aprotic solvents like DMSO and DMF.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow Melting Point Determination Workflow start Start prep Sample Preparation (Dry and Powder Sample) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Apparatus Setup (Insert tube and thermometer) pack->setup heat_fast Rapid Heating (To ~15-20°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow record_t1 Record T1 (First liquid drop appears) heat_slow->record_t1 record_t2 Record T2 (All solid has melted) record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end_node End report->end_node

Melting Point Determination Workflow

SolubilityWorkflow Quantitative Solubility Determination Workflow start Start weigh_solute Weigh Solute (e.g., 100 mg) start->weigh_solute add_solvent Add Solvent (e.g., 1 mL) weigh_solute->add_solvent equilibrate Equilibrate (Stir at constant T for 24h) add_solvent->equilibrate separate Separate Phases (Settle and filter) equilibrate->separate transfer Transfer Supernatant (Known volume to pre-weighed vial) separate->transfer evaporate Evaporate Solvent (Under reduced pressure) transfer->evaporate weigh_residue Weigh Residue (Vial with dried solute) evaporate->weigh_residue calculate Calculate Solubility (e.g., in g/L) weigh_residue->calculate end_node End calculate->end_node

Quantitative Solubility Determination Workflow

References

3-Bromo-4-methylbenzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 3-Bromo-4-methylbenzenesulfonamide, a compound of interest in synthetic chemistry and pharmaceutical research. Due to the structural similarity to its isomer, 4-Bromo-3-methylbenzenesulfonamide, data for the latter is presented as a reliable reference for molecular formula and weight.

Core Chemical Data

The fundamental molecular properties of this compound are identical to its isomer, 4-Bromo-3-methylbenzenesulfonamide. These properties are summarized below.

PropertyValue
Molecular Formula C₇H₈BrNO₂S[1][2]
Molecular Weight 250.11 g/mol [1] / 250.12 g/mol [2]

Logical Relationship of Isomers

The relationship between this compound and its readily documented isomer is based on the principle of constitutional isomerism. Both compounds share the same atoms but differ in their connectivity, specifically in the placement of the bromo and methyl functional groups on the benzene ring. This relationship is depicted below.

G A Core Structure (Benzenesulfonamide) C This compound (Target Compound) A->C D 4-Bromo-3-methylbenzenesulfonamide (Isomer with Available Data) A->D B Functional Groups - Bromo (Br) - Methyl (CH3) B->C B->D E Shared Molecular Formula C7H8BrNO2S C->E shares F Shared Molecular Weight ~250.12 g/mol C->F shares D->E shares D->F shares

Isomeric Relationship and Shared Properties.

References

Reactivity of functional groups in 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Functional Groups in 3-Bromo-4-methylbenzenesulfonamide

Abstract

This compound is a highly versatile trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a sulfonamide moiety, a bromine atom, and a methyl group on a benzene ring, offers three distinct points for chemical modification. The electronic interplay between the electron-withdrawing sulfonamide group and the electron-donating methyl group, combined with the reactivity of the bromine atom as a leaving group, provides a powerful scaffold for constructing complex molecular entities. This guide provides a comprehensive analysis of the reactivity of each functional group, details established experimental protocols for their transformation, presents quantitative data for key reactions, and illustrates the strategic utility of this compound in synthetic workflows.

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the electronic properties of its three key functional groups and their positions on the aromatic ring.

  • Sulfamoyl Group (-SO₂NH₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions. The acidic protons on the nitrogen atom allow for reactions such as N-alkylation and N-arylation.

  • Bromine Atom (-Br): Located ortho to the powerful electron-withdrawing sulfonamide group, the C-Br bond is polarized, making the carbon atom susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions and SₙAr reactions.

  • Methyl Group (-CH₃): This electron-donating group has a modest activating effect on the aromatic ring. More importantly, its benzylic protons are susceptible to free-radical halogenation or oxidation to afford corresponding benzyl or benzoic acid derivatives.

The logical relationship between the core structure and its primary reaction pathways is illustrated below.

G cluster_nodes A This compound B N-Substituted Sulfonamides A->B  Sulfamoyl Group  (N-Alkylation, N-Arylation) C Aryl-Coupled Products A->C  Bromine Atom  (Cross-Coupling, SNAr) D Benzylic Derivatives A->D  Methyl Group  (Oxidation, Halogenation)

Figure 1: Primary reaction pathways of this compound.

Reactivity and Transformations

Reactions at the Sulfamoyl Group

The acidic nature of the N-H protons of the sulfonamide group facilitates its derivatization through various reactions.

The sulfonamide nitrogen can be alkylated using alkyl halides or other electrophiles under basic conditions. The use of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reactivity, particularly in biphasic systems.[1]

Transition-metal-catalyzed reactions are commonly employed for the N-arylation of sulfonamides. Copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination can effectively form C-N bonds between the sulfonamide and aryl halides or arylboronic acids.[2][3][4][5] These methods are often preferred over classical Ullmann conditions due to their milder reaction conditions and broader substrate scope.

Table 1: Representative Conditions for Sulfamoyl Group Functionalization

Reaction TypeReagentsCatalystBaseSolventTemp. (°C)Yield (%)Reference(s)
N-AlkylationBenzyl BromideTBABK₃PO₄Acetonitrile80Good to Excellent[1]
N-ArylationAryl Bromide[Pd(allyl)Cl]₂ / t-BuXPhosK₂CO₃2-MeTHF80>90[4]
N-ArylationArylboronic AcidCu(OAc)₂PyridineDCMRTGood[5]
Reactions at the Bromine Atom

The bromine atom is the most versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions due to the stability and reactivity of aryl-palladium intermediates.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond.[6][7][8][9] It is widely used for the synthesis of biaryl compounds. The choice of ligand, base, and solvent system is critical for achieving high yields.[8]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[10][11][12][13] The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of this reaction.[13]

  • Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the aromatic ring.[14][15][16][17]

Table 2: Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference(s)
SuzukiPhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80High[7][8]
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene100>90[10][12]
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100High[14][15]

The presence of the strongly electron-withdrawing sulfonamide group ortho to the bromine atom activates the substrate for SₙAr.[18][19][20] Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide ion, typically under heated conditions. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.[18][20][21] The rate of reaction generally follows the order F > Cl > Br > I, which is opposite to that of Sₙ1 and Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[22]

Reactions at the Methyl Group

The benzylic methyl group can also be functionalized, adding another dimension to the molecule's synthetic utility.

Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively halogenated to form a benzylic bromide.[23] This product, 3-bromo-4-(bromomethyl)benzenesulfonamide, is a potent electrophile, readily participating in nucleophilic substitution reactions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation yields 2-bromo-4-sulfamoylbenzoic acid, introducing another valuable functional group for further elaboration, for example, through amide coupling reactions.

Experimental Protocols

General Workflow for a Cross-Coupling Reaction

The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.

Figure 2: Standard workflow for a palladium-catalyzed cross-coupling experiment.
Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-methyl-3-phenylbenzenesulfonamide.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 250 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.5 mmol, 265 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol for N-Alkylation

Reaction: Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide.[24]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 250 mg) in N,N-dimethylformamide (DMF, 5 mL).

  • Base Addition: Add potassium carbonate (1.5 mmol, 207 mg) to the solution.

  • Electrophile Addition: Add benzyl bromide (1.1 mmol, 131 µL) dropwise to the stirring suspension.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours.

  • Workup: Pour the reaction mixture into ice-water (50 mL). Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.

Application in Drug Discovery: A Signaling Pathway Context

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as a core component of carbonic anhydrase inhibitors. These drugs are used to treat glaucoma, epilepsy, and altitude sickness. Derivatives of this compound can be readily synthesized to target this enzyme.

Carbonic anhydrase (CA) catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors block this activity, altering pH and fluid balance in various tissues.

G cluster_nodes CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by CA HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Spontaneous CA Carbonic Anhydrase (CA) Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA Inhibition

Figure 3: Inhibition of the Carbonic Anhydrase pathway by a benzenesulfonamide derivative.

By utilizing the reactions described in this guide, researchers can synthesize a library of compounds from the this compound core, varying the substituents at the nitrogen, bromine, and methyl positions to optimize binding affinity, selectivity, and pharmacokinetic properties for targets like carbonic anhydrase.

Conclusion

This compound is a cornerstone building block for synthetic chemistry. The distinct and predictable reactivity of its sulfonamide, bromine, and methyl functional groups allows for selective and sequential modifications. Mastery of the reactions detailed herein—including N-alkylation/arylation, palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and benzylic functionalization—empowers researchers to efficiently generate novel and complex molecules for applications ranging from pharmaceutical drug discovery to the development of advanced materials.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzenesulfonamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methylbenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for predicting solubility, detailed experimental protocols for its determination, and a qualitative assessment in common laboratory solvents.

Introduction

This compound is a substituted aromatic sulfonamide. The solubility of such compounds is of critical importance in various stages of research and development, including synthesis, purification, formulation, and biological screening. Understanding its behavior in different solvents allows for the rational design of experimental conditions and the interpretation of results.

The structure of this compound, featuring a polar sulfonamide group (-SO₂NH₂), a nonpolar aromatic ring, a methyl group, and a bromine atom, suggests a nuanced solubility profile. The interplay between these functional groups dictates its interaction with solvents of varying polarities.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common laboratory solvents can be made. The presence of the polar sulfonamide group, capable of hydrogen bonding, suggests solubility in polar solvents.[1] Conversely, the nonpolar benzene ring and methyl group, along with the halogen atom, contribute to its solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe sulfonamide group can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and methyl group will limit extensive solubility, particularly in water. Solubility is expected to increase with the alkyl chain length of the alcohol.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar sulfonamide group. The organic nature of these solvents will also favorably interact with the nonpolar parts of the molecule.
Nonpolar Dichloromethane, ChloroformModerateThe molecule has significant nonpolar character due to the aromatic ring, methyl group, and bromine, allowing for van der Waals interactions with these solvents.
Nonpolar Toluene, HexaneLowWhile there are nonpolar features, the high polarity of the sulfonamide group will likely hinder solubility in highly nonpolar, non-aromatic solvents like hexane. Toluene may show slightly better solvation due to its aromatic nature.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess solute to solvent in vials B Cap vials securely A->B C Place in constant temperature shaker B->C D Agitate for 24-48 hours C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F H Analyze samples and standards (HPLC/UV-Vis) F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine concentration of saturated solution I->J

Caption: Workflow for experimental solubility determination.

Conclusion

References

The Multifaceted Biological Activities of Substituted Benzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have been harnessed for various therapeutic applications. This technical guide provides an in-depth exploration of the core biological activities of these compounds, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols for pivotal assays are provided, and crucial signaling pathways and experimental workflows are visualized to offer a clear graphical representation of the underlying mechanisms and methodologies.

Enzyme Inhibition: A Primary Mechanism of Action

A significant facet of the therapeutic efficacy of substituted benzenesulfonamides stems from their potent and often selective inhibition of various enzymes. This inhibitory action is central to their application in treating a spectrum of diseases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and cancer.[1][2] Notably, tumor-associated isoforms like CA IX and CA XII are targets for anticancer drug development due to their role in the tumor microenvironment.[3][4]

The inhibitory potency of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is presented in Table 1.

Table 1: Inhibitory Activity of Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)439.1798.28255.7[5]
4-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)benzenesulfonamide1.79 ± 0.221.72 ± 0.58--[6]
4-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)benzenesulfonamide2.11 ± 0.352.01 ± 0.23--[6]
4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)benzenesulfonamide2.13 ± 0.112.10 ± 0.31--[6]
N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide (3a)----[7]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide (3b)----[7]
Beta-lactam substituted benzenesulfonamide (5a)278.4069.56--
Beta-lactam substituted benzenesulfonamide (5d)85.5339.64--[8]
Beta-lactam substituted benzenesulfonamide (5f)----
Beta-lactam substituted benzenesulfonamide (5h)66.60---[8]
Beta-lactam substituted benzenesulfonamide (5l)68.6374.94--
Phenyl derivative (7a)47.135.9170.0149.9[9]
4-hydroxyphenyl derivative (7d)----[9]
4-acetylphenyl derivative (7o)----[9]
Compound with piperonyl moiety (26)-33.2--[2]
Compound with benzoate moiety (31)-41.5--[2]

Note: '-' indicates data not available in the cited sources.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of intracellular signaling and are often dysregulated in cancer.[10] Substituted benzenesulfonamides have emerged as potent inhibitors of various kinases, including AXL kinase, Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), and the PI3K/mTOR pathway, which are implicated in cell proliferation, survival, and migration.[10][11][12]

Table 2: Kinase Inhibitory Activity of Substituted Benzenesulfonamides

CompoundTarget KinaseIC50 (µM)Reference
BosutinibAXL Kinase0.56[10]
N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9)CaMKII0.79[11]
Propynyl-substituted benzenesulfonamide (7k)PI3K/mTOR-[12]
AL106TrkA-[13]

Note: '-' indicates data not available in the cited sources. Some studies report potency without specific IC50 values.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[14] Certain N-acetyl-2-carboxybenzenesulfonamides have been identified as non-selective inhibitors of COX, demonstrating anti-inflammatory and analgesic properties.[14]

Anticancer Activity

The anticancer properties of substituted benzenesulfonamides are often linked to their ability to inhibit enzymes crucial for tumor growth and survival, such as carbonic anhydrases and various kinases.[13][15] These compounds have shown efficacy against a range of cancer cell lines, including those from breast, lung, and liver cancers.[5][9][15]

Table 3: Anticancer Activity of Substituted Benzenesulfonamides

CompoundCell LineActivity (IC50 / EC50, µM)Reference
Aryl thiazolone-benzenesulfonamide (4e)MDA-MB-2313.58[5]
MCF-74.58[5]
Aryl thiazolone-benzenesulfonamide (4g)MDA-MB-2315.54[5]
MCF-72.55[5]
Beta-lactam substituted benzenesulfonamide (5f)MCF-738.3[8]
Beta-lactam substituted benzenesulfonamide (5h)MCF-747.0[8]
Beta-lactam substituted benzenesulfonamide (5l)MCF-732.0[8]
4-hydroxyphenyl derivative (7d)Hep3BSelectively cytotoxic[9]
4-cyanophenyl derivative (7g)Hep3BSelectively cytotoxic[9]
4-chlorophenyl derivative (7j)A549Higher selectivity[9]
4-bromophenyl derivative (7k)Hep3BSelectively cytotoxic[9]
Imidazole derivative (16)MDA-MB-231-[16]
IGR39-[16]
Imidazole derivative (23)MDA-MB-23120.5 ± 3.6[16]
IGR3927.8 ± 2.8[16]

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity

Historically, sulfonamides were the first class of synthetic antimicrobial agents.[7] Modern research continues to explore novel benzenesulfonamide derivatives for their antibacterial and antifungal activities.[5][7] Their mechanism of action often involves the inhibition of essential metabolic pathways in microorganisms.[17]

Table 4: Antimicrobial Activity of Substituted Benzenesulfonamides

CompoundMicroorganismActivity (MIC, µg/mL or Zone of Inhibition, mm)Reference
Isopropyl substituted derivativeS. aureus3.9[18]
Amino substituted ethyl coumarin benzenesulfonamide (IX)E. coli10 mm[5]
S. flexneri9 mm[5]
Aryl thiazolone-benzenesulfonamide (4e)S. aureus80.69% inhibition at 50 µg/mL[5]
Aryl thiazolone-benzenesulfonamide (4g)S. aureus69.74% inhibition at 50 µg/mL[5]
K. pneumoniae (biofilm)79.46% inhibition[5]
Aryl thiazolone-benzenesulfonamide (4h)S. aureus68.30% inhibition at 50 µg/mL[5]
K. pneumoniae (biofilm)77.52% inhibition[5]
Compound 4dE. coliMIC 6.72 mg/mL[19]
Compound 4hS. aureusMIC 6.63 mg/mL[19]
Compound 4aP. aeruginosaMIC 6.67 mg/mL[19]
S. typhiMIC 6.45 mg/mL[19]
Compound 4fB. subtilisMIC 6.63 mg/mL[19]
Compound 4eC. albicansMIC 6.63 mg/mL[19]
A. nigerMIC 6.28 mg/mL[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Synthesis of Substituted Benzenesulfonamides

General Procedure for the Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides: [6]

  • To a solution of an appropriate ketone (9 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.88 g, 9 mmol) in ethanol (30 mL), add 2-3 drops of concentrated hydrochloric acid.

  • Heat the reaction mixture in a microwave synthesizer at 120 °C for 10-20 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, remove the ethanol under vacuum.

  • Filter the resulting solid, dry it, and recrystallize from ethanol or a mixture of H₂O and N,N-dimethylformamide (1:4) to yield the final product.

General Procedure for the Synthesis of Aryl Thiazolone-Benzenesulfonamides: [5]

  • Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide: To a suspension of sulfanilamide (1.72 g, 0.01 mol) and K₂CO₃ (2.76 g, 0.02 mol) in acetone, add 2-chloroacetyl chloride (1.354 g, 0.012 mol) dropwise.

  • Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: To a solution of the product from the previous step (2.625 g, 0.01 mol) in absolute ethanol (20 mL), add ammonium thiocyanate (0.76 g, 0.01 mol). Reflux the mixture for 3 hours.

  • Synthesis of final compounds: To a solution of the thiazolone intermediate (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol). Reflux the mixture for 24-48 hours.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh daily).

    • Inhibitor Working Solutions: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Acetazolamide) in the appropriate solvent.[20]

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Culture: Maintain the desired cancer cell lines (e.g., Hep3B, A549) and a normal cell line (e.g., L929) in appropriate media supplemented with L-glutamine, fetal bovine serum, and penicillin/streptomycin.[9]

  • Assay Procedure:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds dissolved in DMSO. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.[16]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Assay Procedure (96-well microtiter plate format):

    • Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.[21]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[21]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex interactions and processes involved in the biological activities of substituted benzenesulfonamides.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzenesulfonamide Substituted Benzenesulfonamide (e.g., Compound 7k) Benzenesulfonamide->PI3K Benzenesulfonamide->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzenesulfonamides.

TrkA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Ras_MAPK Ras/MAP Kinase Pathway TrkA->Ras_MAPK Activation PI3K_AKT PI3K/AKT Pathway TrkA->PI3K_AKT Activation Benzenesulfonamide Substituted Benzenesulfonamide (e.g., AL106) Benzenesulfonamide->TrkA Cell_Survival Cell Survival & Proliferation Ras_MAPK->Cell_Survival PI3K_AKT->Cell_Survival Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Studies Synthesis Synthesis of Benzenesulfonamide Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Enzyme_Assay Enzyme Inhibition Assay (e.g., CA, Kinase) Synthesis->Enzyme_Assay MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay

References

3-Bromo-4-methylbenzenesulfonamide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The presence of a bromine atom and a methyl group on the phenyl ring offers opportunities for further structural modifications, making it a potentially valuable building block for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical properties, and potential for biological activity.

Chemical and Physical Properties

While specific experimentally determined data for this compound is limited in publicly accessible literature, data for closely related isomers and derivatives can provide valuable insights.

Table 1: Physicochemical Data of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound210824-69-4C₇H₈BrNO₂S250.11Not available
4-Bromo-3-methylbenzenesulfonamide879487-75-9C₇H₈BrNO₂S250.12148[1]
3-Bromo-N-methylbenzenesulfonamideNot AvailableC₇H₈BrNO₂S250.1162-66
N-Benzyl-3-bromo-4-methylbenzenesulfonamide850429-67-3C₁₄H₁₄BrNO₂S340.24Not available[2]
3-Bromo-4-(hydroxymethyl)benzenesulfonamide1645275-35-9C₇H₈BrNO₃S266.11Not available[3]

Synthesis

Proposed Synthetic Pathway

Synthesis start 1-Bromo-2-methylbenzene intermediate 3-Bromo-4-methylbenzenesulfonyl chloride start->intermediate Chlorosulfonic acid (ClSO3H) product This compound intermediate->product Ammonia (NH3) or Ammonium Hydroxide (NH4OH)

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following general procedures for the key reaction steps are commonly employed for the synthesis of arylsulfonamides.

Step 1: Chlorosulfonation of 1-Bromo-2-methylbenzene

This reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the bromo and methyl substituents would likely favor the formation of 3-Bromo-4-methylbenzenesulfonyl chloride.

  • Reagents: 1-Bromo-2-methylbenzene, Chlorosulfonic acid.

  • Procedure: 1-Bromo-2-methylbenzene is slowly added to an excess of cooled (0-5 °C) chlorosulfonic acid with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction. The mixture is subsequently quenched by carefully pouring it onto crushed ice. The precipitated sulfonyl chloride can then be filtered, washed with cold water, and dried.

Step 2: Amination of 3-Bromo-4-methylbenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an amine source.

  • Reagents: 3-Bromo-4-methylbenzenesulfonyl chloride, Ammonium hydroxide or aqueous ammonia.

  • Procedure: The crude 3-Bromo-4-methylbenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF). Concentrated ammonium hydroxide is then added portion-wise, and the mixture is stirred. The reaction is often exothermic and may require cooling. After the reaction is complete, the product can be precipitated by adding the reaction mixture to a large volume of water. The solid this compound is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Characterization

Specific spectral data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • Aromatic Protons: Three protons in the aromatic region, likely exhibiting complex splitting patterns (doublets and doublet of doublets) due to their ortho and meta couplings.

  • Methyl Protons: A singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the methyl group protons.

  • Sulfonamide Protons: A broad singlet corresponding to the two protons of the -SO₂NH₂ group. The chemical shift of these protons can be variable and may depend on the solvent and concentration.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Six distinct signals in the aromatic region corresponding to the carbon atoms of the benzene ring. The chemical shifts will be influenced by the bromo, methyl, and sulfonamide substituents.

  • One signal in the aliphatic region for the methyl carbon.

Expected IR (Infrared) Spectroscopy Data:

  • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide group.

  • S=O Stretching: Two strong absorption bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) characteristic of the sulfonyl group.

  • C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching.

  • C=C Stretching: Aromatic ring skeletal vibrations.

Expected Mass Spectrometry (MS) Data:

  • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. However, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of pharmacological activities.[4][5] This suggests that this compound could be a candidate for biological screening in various assays. The functional groups present offer potential interaction points with biological targets.[3]

Potential Areas for Investigation:

  • Antimicrobial Activity: Sulfonamides are classic antibacterial agents.

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can inhibit metalloenzymes.

  • Anticancer Activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents.

Workflow for Biological Evaluation

Biological_Evaluation cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Enzyme_Assays Enzyme Inhibition Assays (if applicable) Screening->Enzyme_Assays Dose_Response Dose-Response Studies (IC50/EC50 Determination) Enzyme_Assays->Dose_Response Target_ID Target Identification Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models Animal Models of Disease Pathway_Analysis->Animal_Models Toxicity Toxicity and Safety Profiling Animal_Models->Toxicity

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a readily synthesizable compound with potential for further development in medicinal chemistry and as a building block in organic synthesis. While specific experimental data for this compound is scarce in the public domain, its structural similarity to other biologically active benzenesulfonamides suggests that it warrants further investigation. Future research should focus on the development and publication of a detailed synthetic protocol, full spectral characterization, and a comprehensive evaluation of its biological activities to unlock its full potential. Researchers interested in this molecule are encouraged to perform these studies to fill the existing knowledge gap.

References

The Expanding Therapeutic Frontier of Sulfonamides: A Technical Guide to Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since their initial discovery as antimicrobial agents, sulfonamide-containing compounds have evolved into a versatile and promising scaffold in drug discovery.[1] Their unique chemical properties allow for diverse structural modifications, leading to a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery of novel sulfonamide derivatives, with a focus on their synthesis, therapeutic applications, and the experimental methodologies underpinning this research. The sulfonamide moiety is a cornerstone in the development of treatments for a range of diseases, including cancer, microbial infections, inflammation, and diabetes.[1][3]

Recent research has unveiled novel mechanisms of action for sulfonamide derivatives, extending beyond the classical inhibition of the folate biosynthetic pathway.[4] These compounds have been shown to modulate various signaling pathways, inhibit crucial enzymes, and even exhibit multi-target activities, enhancing their therapeutic potential while potentially minimizing side effects.[1][5] This guide will delve into the specifics of these advancements, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers in this dynamic field.

Synthesis of Novel Sulfonamide Derivatives

The synthesis of novel sulfonamide compounds is a cornerstone of their development as therapeutic agents.[6] A common and versatile method involves the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride.[6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) generated during the process.[6]

Recent advancements have also focused on developing more efficient and environmentally friendly synthetic protocols. These include microwave-assisted synthesis, which can significantly reduce reaction times, and one-pot synthesis strategies that streamline the process by combining multiple steps.[6][7] For instance, a one-pot method has been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation.[7] Another innovative approach involves the use of a nitrogen-centered radical for the installation of a sulfonamide unit onto polycyclic hydrocarbon cores.[8]

The structural diversity of sulfonamides is further expanded by incorporating various heterocyclic moieties, such as pyrazole, thiazole, and 1,2,3-triazole, which can significantly influence the biological activity of the resulting compounds.[9][10]

Therapeutic Applications and Biological Activities

Anticancer Activity

A significant area of research has focused on the development of novel sulfonamides as potent anticancer agents.[11] These compounds have been shown to target various hallmarks of cancer through diverse mechanisms of action.

One key target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in tumor angiogenesis.[5] Several novel sulfonamide derivatives have demonstrated potent VEGFR-2 inhibitory activity, thereby impeding the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][12] For example, compounds 3a , 6 , and 15 have been identified as promising VEGFR-2-targeting sulfonamides with potent and selective anticancer activity.[12]

Another important target is tumor pyruvate kinase M2 (PKM2), an enzyme critical for the metabolic reprogramming of cancer cells.[13][14] Compound 9b has emerged as a potent activator of PKM2, leading to apoptosis and cell cycle arrest in lung cancer cells.[13][14] The activation of PKM2 by this sulfonamide derivative promotes the less active tetrameric form of the enzyme, thereby altering cancer cell metabolism.[13]

Furthermore, some sulfonamide analogues of natural products like antofine and cryptopleurine have shown enhanced growth inhibition of human cancer cells.[15] The methanesulfonamide analogue of cryptopleurine, 5b , exhibited improved bioavailability and significant antitumor activity by inducing G0/G1 cell cycle arrest.[15] Other mechanisms of anticancer action for novel sulfonamides include the inhibition of cyclin-dependent kinase 9 (CDK9) and the disruption of microtubule assembly.[11][16]

Table 1: Anticancer Activity of Novel Sulfonamide Compounds

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
3a HCT-1163.53VEGFR-2 Inhibition[12]
6 HepG-23.33VEGFR-2 Inhibition[12]
15 MCF-74.31VEGFR-2 Inhibition[12]
9b A549 (Lung Cancer)-PKM2 Activation[13][14]
5b Caki-1 (Renal Cancer)-G0/G1 Cell Cycle Arrest[15]
L18 MV4-11 (Leukemia)0.0038CDK9 Inhibition[16]
25 MCF-70.66-[5]
27 MCF-71.06-[5]
13 MCF-70.0977-[5]
32 Various1.06 - 8.92G2/M Phase Arrest[5]
Antimicrobial Activity

The discovery of sulfonamides revolutionized the treatment of bacterial infections, and research into novel derivatives with enhanced antimicrobial properties continues to be a major focus.[3][17] These new compounds often exhibit activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[4]

Novel sulfonamides have been synthesized by condensing p-toluenesulfonyl chloride with various amino acids and amino group-containing drugs.[18] Some of these compounds, like 5a and 9a , have shown potent activity against E. coli.[18] The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.[18] For instance, 4-methyl-2{[(4-methylphenyl)sulphonyl]amino} pentanoic acid (3c ) demonstrated significant in vitro antibacterial activity against E. coli, with a 22.00 mm growth inhibition zone.[19]

The mechanism of action for many new sulfonamides still involves the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[17] However, some novel derivatives are being developed with different mechanisms to overcome existing resistance.[4] Hybrid compounds, which combine a sulfonamide scaffold with other bioactive molecules, are a particularly promising strategy.[4]

Table 2: Antimicrobial Activity of Novel Sulfonamide Compounds

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
3a K. pneumoniae62.5-[18]
3b K. pneumoniae62.5-[18]
3c E. coli-22.00[19]
7 Various--[10]
8 Various--[10]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the development of novel anti-inflammatory agents is a critical area of drug discovery.[20] Sulfonamide derivatives have shown significant potential as anti-inflammatory agents, often by targeting key inflammatory pathways like the NF-κB pathway.[20]

Novel amide/sulfonamide derivatives have been designed and synthesized that potently reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells.[20] The most active of these compounds, 11d , was found to inhibit the translocation of phosphorylated p65 into the nucleus, a key step in the activation of the NF-κB pathway.[20] In vivo studies have shown that compound 11d can ameliorate LPS-induced acute lung injury and DSS-induced ulcerative colitis in mice.[20]

Another approach involves the synthesis of sulfonamide conjugates with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin, with the aim of improving their selectivity for COX-2.[21]

Table 3: Anti-inflammatory Activity of Novel Sulfonamide Compounds

CompoundAssayIC50 (µM)MechanismReference
11d IL-6 Inhibition0.61NF-κB Pathway Inhibition[20]
11d TNF-α Inhibition4.34NF-κB Pathway Inhibition[20]
Antidiabetic Activity

Novel sulfonamide derivatives are also being explored as potential therapeutic agents for type 2 diabetes.[22][23] These compounds have been designed as multi-target agents, inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.[22][23]

A series of new sulfonamides connected to five or seven-membered heterocycles through an imine linker have been synthesized and evaluated.[22] Several of these compounds, including 3a , 3b , 3h , and 6 , showed excellent inhibitory potential against α-glucosidase, with some being more potent than the standard drug acarbose.[22][23] Some derivatives also exhibited significant glucose uptake activity.[22]

Table 4: Antidiabetic Activity of Novel Sulfonamide Compounds

CompoundTargetIC50 (µM)Reference
3a α-glucosidase19.39[22][23]
3b α-glucosidase25.12[22][23]
3h α-glucosidase25.57[22][23]
6 α-glucosidase22.02[22][23]

Experimental Protocols

General Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides[6]
  • Amine Solution Preparation : Dissolve the primary or secondary amine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.

  • Sulfonyl Chloride Addition : Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

In Vitro MTT Antiproliferative Assay[5][12]
  • Cell Seeding : Seed cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized sulfonamide compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.

In Vitro α-Glucosidase Inhibition Assay[22][23]
  • Enzyme and Substrate Preparation : Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation : In a 96-well plate, mix the enzyme solution with various concentrations of the test compounds and incubate for a specific period.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the pNPG substrate to the wells.

  • Absorbance Measurement : Monitor the release of p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.

  • IC50 Calculation : Determine the IC50 values by plotting the percentage of enzyme inhibition against the compound concentrations. Acarbose is typically used as a positive control.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Amine & Sulfonyl Chloride) reaction Nucleophilic Substitution (Base, Solvent) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product Novel Sulfonamide Compound workup->product in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) product->in_vitro data_analysis Data Analysis (IC50, MIC) in_vitro->data_analysis in_vivo In Vivo Models (e.g., Animal Studies) in_vivo->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: A generalized workflow for the discovery of novel sulfonamide compounds.

pkm2_activation_pathway PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Activation Sulfonamide_9b Sulfonamide (e.g., 9b) Sulfonamide_9b->PKM2_dimer Glycolysis Glycolysis PKM2_tetramer->Glycolysis Enhances Apoptosis Apoptosis & G2 Arrest PKM2_tetramer->Apoptosis Induces Lactate Lactate Production (Decreased) Glycolysis->Lactate Leads to Cancer_Cell_Proliferation Cancer Cell Proliferation (Inhibited) Apoptosis->Cancer_Cell_Proliferation Results in

Caption: Signaling pathway for PKM2 activation by novel sulfonamides in cancer cells.

vegfr2_inhibition_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Phosphorylation Receptor Dimerization & Autophosphorylation VEGFR2->Phosphorylation Induces Sulfonamide Novel Sulfonamide (e.g., 3a, 6, 15) Sulfonamide->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream_Signaling Activates Angiogenesis Angiogenesis (Inhibited) Downstream_Signaling->Angiogenesis Promotes Tumor_Growth Tumor Growth (Inhibited) Angiogenesis->Tumor_Growth Supports

Caption: Mechanism of VEGFR-2 inhibition by novel sulfonamides to block angiogenesis.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core theoretical physicochemical properties of 3-Bromo-4-methylbenzenesulfonamide, specifically its octanol-water partition coefficient (LogP) and topological polar surface area (TPSA). These parameters are critical in the early stages of drug discovery and development for predicting the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Core Theoretical Properties

The theoretical LogP and TPSA values for this compound (CAS No. 210824-69-4) have been computationally predicted using established algorithms. These values provide essential insights into the lipophilicity and polarity of the molecule, which are fundamental determinants of its behavior in biological systems.

Data Presentation
PropertyValueInterpretation
LogP 2.16Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
TPSA 68.49 ŲSuggests good potential for intestinal absorption and cell membrane permeation.

Methodologies for Property Prediction

The theoretical values presented in this guide are derived from computational models that are widely accepted and utilized in the field of cheminformatics and drug discovery.

LogP Prediction

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipophilicity and a preference for non-polar environments, while a lower value suggests higher hydrophilicity. The predicted LogP value of 2.16 for this compound was calculated using a consensus model that averages the results from multiple predictive algorithms. These algorithms typically employ a fragment-based approach, where the molecule is dissected into its constituent atoms and functional groups, and the overall LogP is determined by summing the contributions of each fragment. This method allows for rapid and generally accurate estimation of lipophilicity for novel compounds.

TPSA Calculation

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and their attached hydrogens) in a molecule.[1] This descriptor is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The TPSA value of 68.49 Ų for this compound was calculated based on a fragmental method. This approach sums up the contributions of individual polar atoms to the total molecular polar surface area, providing a rapid and reliable estimation without the need for 3D conformational analysis.

The Role of LogP and TPSA in Drug Discovery

The interplay between LogP and TPSA is a critical consideration in the design and optimization of drug candidates. These two parameters are key components of various "drug-likeness" rules, such as Lipinski's Rule of Five, which help to predict the oral bioavailability of a compound.

The following diagram illustrates the logical relationship between the calculated theoretical properties of this compound and their implications for its potential as a drug candidate.

G cluster_0 Molecular Structure cluster_1 Computational Prediction cluster_2 Predicted Pharmacokinetic Profile cluster_3 Drug Development Implications Compound This compound SMILES: Cc1ccc(S(=O)(=O)N)c(Br)c1 LogP LogP (Lipophilicity) Value: 2.16 Compound->LogP Fragment-based Algorithms TPSA TPSA (Polarity) Value: 68.49 Ų Compound->TPSA Fragmental Method MembranePermeability Good Membrane Permeability LogP->MembranePermeability AqueousSolubility Moderate Aqueous Solubility LogP->AqueousSolubility TPSA->MembranePermeability TPSA->AqueousSolubility OralBioavailability Potential for Good Oral Bioavailability MembranePermeability->OralBioavailability AqueousSolubility->OralBioavailability DrugCandidate Promising Drug Candidate Profile OralBioavailability->DrugCandidate

Caption: Workflow from molecular structure to drug development potential.

This in-depth guide provides foundational knowledge on the key theoretical properties of this compound, offering valuable insights for researchers and professionals engaged in the field of drug discovery and development. The presented data and methodologies serve as a critical starting point for further experimental validation and optimization of this compound as a potential therapeutic agent.

References

Methodological & Application

Synthesis Protocol for 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Bromo-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol outlines the electrophilic bromination of 4-methylbenzenesulfonamide using N-bromosuccinimide (NBS) in acetic acid. This method offers good regioselectivity and a straightforward work-up procedure. Included are a comprehensive list of reagents and materials, a step-by-step experimental procedure, a table summarizing key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. The presence of the sulfonamide moiety, a well-known pharmacophore, combined with the bromo- and methyl-substituted aromatic ring, allows for diverse functionalization and derivatization. This protocol details a reliable method for the regioselective bromination of 4-methylbenzenesulfonamide. The methyl group on the aromatic ring is an activating, ortho-, para-directing group, while the sulfonamide group is a deactivating, meta-directing group. The bromination is anticipated to occur at the position ortho to the activating methyl group and meta to the deactivating sulfonamide group, yielding the desired this compound.

Data Presentation

ParameterValue
Starting Material4-Methylbenzenesulfonamide
Brominating AgentN-Bromosuccinimide (NBS)
SolventGlacial Acetic Acid
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time12-18 hours
Molar Ratio (Substrate:NBS)1 : 1.1
Typical Yield75-85%
Product Purity (after recrystallization)>98%
Melting Point (literature)155-158 °C

Experimental Protocol

Materials and Reagents:

  • 4-Methylbenzenesulfonamide (p-toluenesulfonamide)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Bisulfite (NaHSO₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methylbenzenesulfonamide in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Brominating Agent: To the stirred solution, add 11.4 g of N-bromosuccinimide (NBS) portion-wise over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up:

    • Upon completion of the reaction, pour the mixture into 300 mL of ice-cold water.

    • Add a saturated solution of sodium bisulfite dropwise with stirring until the yellow color of any excess bromine disappears.

    • The crude product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Extraction and Purification:

    • Transfer the crude solid to a separatory funnel and dissolve it in 200 mL of ethyl acetate.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Recrystallization:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound as a white crystalline solid.

    • Dry the purified product in a vacuum oven.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Methylbenzenesulfonamide in Acetic Acid B Add N-Bromosuccinimide (portion-wise) A->B C Stir at Room Temperature (12-18h) B->C D Quench with Ice-water & NaHSO3 C->D Reaction Completion E Vacuum Filtration D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3 & Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Recrystallize I->J K 3-Bromo-4-methyl- benzenesulfonamide J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: 3-Bromo-4-methylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-methylbenzenesulfonamide is a functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its structure incorporates three key features that enable a wide range of chemical transformations:

  • Aryl Bromide: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.

  • Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore found in numerous therapeutic agents. It can participate in hydrogen bonding and can be further N-alkylated or N-arylated to modulate the physicochemical and biological properties of the target molecule.

  • Methyl Group: The para-methyl group influences the electronic properties of the benzene ring and can serve as a site for further functionalization if required.

These features make this compound a strategic starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Application 1: Synthesis of Bioactive Diaryl Sulfones via Suzuki-Miyaura Coupling

A primary application of this compound is in the synthesis of biaryl and heteroaryl sulfonamides. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, enabling the formation of a new C-C bond between the bromo-substituted ring and a variety of organoboron reagents.[1][2]

Synthetic Strategy & Workflow

The general strategy involves the palladium-catalyzed reaction between this compound and a suitable aryl- or heteroaryl-boronic acid (or its ester equivalent).[1][3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] This approach is highly modular, allowing for the rapid generation of a library of analogs by simply varying the boronic acid coupling partner.

G cluster_workflow Synthetic Workflow start 3-Bromo-4-methyl- benzenesulfonamide suzuki_step Suzuki-Miyaura Coupling start->suzuki_step boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki_step catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->suzuki_step base Base (e.g., K₂CO₃) base->suzuki_step product Target Diaryl Sulfonamide suzuki_step->product

Caption: Synthetic workflow for diaryl sulfonamides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base, e.g., Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent, e.g., Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfonamide.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acid4-Methyl-3-phenylbenzenesulfonamide92%
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methylbenzenesulfonamide88%
33-Pyridinylboronic acid4-Methyl-3-(pyridin-3-yl)benzenesulfonamide75%
42-Thiopheneboronic acid4-Methyl-3-(thiophen-2-yl)benzenesulfonamide81%
(Note: Yields are illustrative and based on typical outcomes for Suzuki reactions.)

Application 2: Building Block for 5-Lipoxygenase (5-LO) Inhibitors

Benzenesulfonamides are a known scaffold for the development of 5-Lipoxygenase (5-LO) inhibitors.[4][5] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases like asthma.[4][5][6] The structural features of this compound make it an excellent starting point for synthesizing potent 5-LO inhibitors.

Biological Context: The 5-Lipoxygenase Pathway

5-LO catalyzes the conversion of arachidonic acid into leukotrienes (LTs).[4][7] Pharmacological inhibition of 5-LO or its activating protein (FLAP) is a therapeutic strategy to reduce the production of these pro-inflammatory mediators.[4][7] Molecules derived from this compound can be designed to target this pathway.

G cluster_pathway 5-Lipoxygenase Signaling Pathway AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO FLAP FLAP (5-LO-Activating Protein) FLAP->FiveLO activates LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 LTs Pro-inflammatory Leukotrienes (LTB₄, LTC₄) LTA4->LTs Inflammation Inflammation LTs->Inflammation Inhibitor Benzenesulfonamide-based Inhibitor Inhibitor->FiveLO inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway.

Synthetic Approach to a Potential Inhibitor

A potential N-phenylbenzenesulfonamide inhibitor can be synthesized from this compound using a two-step sequence:

  • Suzuki-Miyaura Coupling: To install a desired aryl group at the 3-position, as described in the protocol above.

  • Buchwald-Hartwig Amination or Ullmann Condensation: To couple an aniline derivative to the sulfonamide nitrogen, if N-arylation is desired (this is often performed on a related sulfonyl chloride precursor before forming the sulfonamide). Alternatively, direct N-arylation of the primary sulfonamide can be achieved under specific catalytic conditions.

This modular approach allows for systematic structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of the final compounds. The benzenesulfonamide scaffold has been shown to be effective in producing potent 5-LO inhibitors.[4][5]

References

Application Notes and Protocols: 3-Bromo-4-methylbenzenesulfonamide in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become indispensable in the synthesis of biaryl and substituted aromatic compounds.[1][2] These structural motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

3-Bromo-4-methylbenzenesulfonamide is a valuable building block in medicinal chemistry and organic synthesis. The presence of a bromine atom makes it an ideal electrophilic partner for Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents. The sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, and its presence can impart desirable physicochemical and biological properties.[5] This document provides detailed application notes and a generalized protocol for the use of this compound in Suzuki-Miyaura coupling reactions to generate a library of novel biaryl sulfonamides.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic group to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd0->pd_complex R¹-X transmetalation Transmetalation biaryl_pd_complex R¹-Pd(II)Ln-R² pd_complex->biaryl_pd_complex [R²-B(OH)₃]⁻ biaryl_pd_complex->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (3-Bromo-4-methyl- benzenesulfonamide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base boronate->transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Components and Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common components that can be screened for the optimization of the coupling of this compound with various arylboronic acids.

Table 1: Representative Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Rationale
Pd(PPh₃)₄ (1-5%)-A common, versatile catalyst for many Suzuki couplings.
Pd(OAc)₂ (1-3%)SPhos (2-6%)Effective for challenging substrates; promotes high yields.
Pd₂(dba)₃ (1-2%)XPhos (2-4%)Buchwald ligands are excellent for sterically hindered substrates.
PdCl₂(dppf) (1-5%)-A stable and efficient catalyst, particularly for heteroaryl couplings.

Table 2: Common Bases and Solvents

Base (equivalents)Solvent(s)Characteristics
K₂CO₃ (2-3 eq.)Dioxane/Water (e.g., 4:1)Standard and effective combination for a wide range of substrates.
K₃PO₄ (2-3 eq.)Toluene, DioxaneA stronger base, often used for less reactive aryl chlorides or bromides.
Cs₂CO₃ (2-3 eq.)THF, DioxaneHighly effective, particularly for difficult couplings.[6]
Na₂CO₃ (2-3 eq.)Ethanol/Water, DMFAqueous conditions can be beneficial for certain substrates.[7]

Experimental Protocols

This section provides a generalized, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established methodologies for similar aryl bromide couplings and should be optimized for each specific substrate combination.[6][8]

Experimental_Workflow start Start reagents 1. Reagent Preparation: - Add this compound,  Arylboronic Acid, Base to flask. - Add Solvent(s). start->reagents degas 2. Degassing: - Sparge with Argon for 15-20 min  OR - Perform Freeze-Pump-Thaw cycles (x3). reagents->degas catalyst 3. Catalyst Addition: - Add Palladium Catalyst and Ligand  under inert atmosphere. degas->catalyst reaction 4. Reaction: - Heat to desired temperature (e.g., 80-110 °C). - Stir for 12-24 hours. - Monitor by TLC or LC-MS. catalyst->reaction workup 5. Work-up: - Cool to room temperature. - Dilute with organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. reaction->workup purification 6. Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. workup->purification analysis 7. Analysis: - Characterize product (NMR, MS). - Determine yield. purification->analysis end End analysis->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • This compound (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

Procedure
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.).

  • Reaction: Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of novel biaryl sulfonamides using this compound as a key building block. The versatility of this reaction allows for the introduction of a wide array of substituents, making it a valuable tool for generating compound libraries for drug discovery and development. The provided protocols offer a robust starting point for researchers, and optimization of the reaction conditions will likely lead to high yields of the desired products. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving optimal results.

References

Application Notes and Protocols: Heck Cross-Coupling Reaction with 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck cross-coupling reaction utilizing 3-Bromo-4-methylbenzenesulfonamide as the aryl halide substrate. This versatile reaction enables the formation of carbon-carbon bonds, specifically through the vinylation of the aryl ring, yielding 3-alkenyl-4-methylbenzenesulfonamide derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2] It has become a cornerstone of modern organic synthesis for the construction of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[1] The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst.[1]

This compound is a readily available starting material that can be effectively employed in Heck reactions to generate a library of substituted sulfonamides. The resulting vinyl- and styryl-sulfonamides are valuable scaffolds for the development of novel therapeutic agents, as benzenesulfonamide derivatives are known to exhibit a broad spectrum of biological activities.

Reaction Mechanism and Workflow

The catalytic cycle of the Heck reaction generally proceeds through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

A typical experimental workflow for the Heck cross-coupling of this compound is outlined below.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh and combine: - this compound - Palladium Catalyst - Ligand (optional) - Base Solvent Add anhydrous solvent Reagents->Solvent Inert Atmosphere Alkene Add alkene Solvent->Alkene Inert Atmosphere Heating Heat to reaction temperature (e.g., 80-120 °C) Alkene->Heating Inert Atmosphere Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Filtration Filter to remove catalyst Cooling->Filtration Extraction Liquid-liquid extraction Filtration->Extraction Purification Column chromatography Extraction->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization Signaling_Pathways cluster_drug Potential Drug Candidates cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Outcomes Drug 3-Alkenyl-4-methyl- benzenesulfonamide Derivatives Nrf2 Nrf2 Pathway Drug->Nrf2 Activation COX Cyclooxygenase (COX) Drug->COX Inhibition ChE Cholinesterases (AChE, BChE) Drug->ChE Inhibition CA Carbonic Anhydrases Drug->CA Inhibition Antioxidant Antioxidant Effects Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory Neuroprotection Neuroprotection ChE->Neuroprotection Anticancer Anticancer Activity CA->Anticancer

References

Synthesis of Bioactive 3-(1H-Pyrazol-1-yl)-4-methylbenzenesulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive 3-(1H-pyrazol-1-yl)-4-methylbenzenesulfonamide derivatives, starting from 3-Bromo-4-methylbenzenesulfonamide. These derivatives are of significant interest due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Introduction

Sulfonamide-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a pyrazole moiety into the benzenesulfonamide scaffold can significantly enhance their therapeutic potential. The bromine atom at the 3-position of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse library of derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating biaryl linkages, and in this context, for coupling a pyrazole ring to the benzenesulfonamide core.

Synthetic Workflow Overview

The general strategy for the synthesis of 3-(1H-pyrazol-1-yl)-4-methylbenzenesulfonamide derivatives involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrazole boronic acid or ester.

Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagent Pyrazole-4-boronic acid pinacol ester Reagent->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling Product 3-(1H-Pyrazol-1-yl)-4-methylbenzenesulfonamide Derivatives Coupling->Product Purification Purification (Column Chromatography) Product->Purification Bioassay Biological Activity Screening Purification->Bioassay

Caption: General workflow for the synthesis and evaluation of bioactive pyrazole derivatives.

Biological Activities of Pyrazole-Benzenesulfonamide Derivatives

Derivatives of pyrazole-benzenesulfonamide have demonstrated a broad spectrum of biological activities. The following tables summarize the reported quantitative data for analogous compounds, providing a basis for the expected activities of derivatives synthesized from this compound.

Anticancer Activity

Many pyrazoline benzenesulfonamide derivatives exhibit potent antiproliferative activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]

Compound AnalogueCancer Cell LineIC50 (µM)Reference
Pyrazoline Benzenesulfonamide DerivativeLung (A549)Varies[1]
Pyrazoline Benzenesulfonamide DerivativeBreast (MCF-7)Varies[1]
Pyrazoline Benzenesulfonamide DerivativeCervical (HeLa)Varies[1]
Pyrazoline Benzenesulfonamide DerivativeColon (COLO 205)Varies[1]
Pyrazole-based Benzenesulfonamide (I)Human monocytic leukemia (U937)1.7 (GI50)[2]
Pyrazole-based Benzenesulfonamide (II)Colon (HCT-116)25.01[2]
Pyrazole-based Benzenesulfonamide (II)Colon (HT-29)8.99[2]
Pyrazole-based Benzenesulfonamide (II)Colon (SW-620)3.27[2]
Antimicrobial Activity

Pyrazole-based sulfonamides have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]

Compound AnalogueMicroorganismMIC (µg/mL)Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (4b)Bacillus subtilis-[3]
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (4d)Staphylococcus aureus-[3]
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (4e)Escherichia coli-[3]
Pyrazole Derivative (3)Escherichia coli0.25[4]
Pyrazole Derivative (4)Streptococcus epidermidis0.25[4]
Pyrazole Derivative (2)Aspergillus niger1[4]
Carbonic Anhydrase Inhibition

Benzenesulfonamides incorporating pyrazole moieties have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, some of which are associated with tumors.[5][6][7]

Compound AnalogueIsoformKᵢ (nM)Reference
Pyrazole-tethered sulfamoyl phenyl acetamide (6g)hCA I36.6[6]
Pyrazole-tethered sulfamoyl phenyl acetamide (6g)hCA II31.0[6]
Pyrazole-tethered sulfamoyl phenyl acetamide (5g)mtCA 261.7[6]
4-aryl-hydrazonopyrazolone sulfonamide (3e)hCA IX1.1 - 158.2[7]
4-aryl-hydrazonopyrazolone sulfonamide (3g)hCA XIIVaries[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-(1H-pyrazol-1-yl)-4-methylbenzenesulfonamide derivatives.

Materials:

  • This compound

  • Appropriate pyrazole-4-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the corresponding pyrazole-4-boronic acid pinacol ester (1.1-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. It plays a crucial role in regulating tumor pH, promoting tumor cell survival, proliferation, and metastasis. Sulfonamide inhibitors, including pyrazole-benzenesulfonamide derivatives, can target CA IX, leading to an increase in the acidity of the tumor microenvironment and subsequent cancer cell death.

Signaling_Pathway cluster_tumor_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular pH Regulation CAIX->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Metastasis Metastasis pH_reg->Metastasis Inhibitor 3-(Pyrazol-1-yl)-4-methyl- benzenesulfonamide Derivative Inhibitor->CAIX Inhibition Inhibition

Caption: Inhibition of the Carbonic Anhydrase IX signaling pathway.

References

Application of 3-Bromo-4-methylbenzenesulfonamide in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Bromo-4-methylbenzenesulfonamide is a key intermediate and building block in medicinal chemistry, valued for its dual functional handles that allow for diverse synthetic modifications. The presence of a bromine atom on the aromatic ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] This enables the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, providing a powerful tool for generating libraries of novel compounds for biological screening.

The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its biological target.

While direct biological activity data for this compound is not extensively documented in publicly available literature, its primary application lies in its use as a scaffold for the synthesis of more complex, biologically active molecules. By strategically modifying the molecule at the bromine position and the sulfonamide nitrogen, researchers can explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological properties. For instance, derivatives of substituted benzenesulfonamides have shown potent inhibitory activity against various enzymes, such as metallo-β-lactamases and kinases, and have been investigated as anticonvulsant agents.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-methylaniline (p-toluidine).

Materials:

  • 4-methylaniline (p-toluidine)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Chlorosulfonation: In a round-bottom flask cooled in an ice bath, slowly add 4-methylaniline (1.0 eq) to an excess of chlorosulfonic acid (3.0-5.0 eq) with vigorous stirring. The temperature should be maintained below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. A white precipitate of 4-methyl-3-bromobenzenesulfonyl chloride should form.

  • Extraction: Extract the aqueous mixture with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-3-bromobenzenesulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like dichloromethane or THF. Cool the solution in an ice bath and add an excess of aqueous ammonia dropwise with stirring.

  • Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Derivatization via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 3-aryl-4-methylbenzenesulfonamide derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon atmosphere

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition and Degassing: Add the solvent system to the flask. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-aryl-4-methylbenzenesulfonamide derivative.

Quantitative Data

Specific quantitative biological data for this compound is scarce in the literature. However, the following table presents representative data for various substituted benzenesulfonamide derivatives, illustrating the therapeutic potential of this class of compounds.

Compound ClassTarget/ActivityRepresentative Data
Benzenesulfonamide DerivativesAnticonvulsant (MES test)ED₅₀ = 16.36 mg/kg[5]
meta-Substituted BenzenesulfonamidesMetallo-β-lactamase ImiS InhibitionIC₅₀ = 0.11 - 9.3 µM[6]
N-(4-phenylthiazol-2-yl)benzenesulfonamidesAntidiabetic (in vivo)Significant blood glucose lowering at 100 mg/kg[3]
Benzenesulfonamide-carboxamidesAntimicrobial (E. coli)MIC = 6.72 mg/mL[2]
Benzenesulfonamide-carboxamidesAntimicrobial (S. aureus)MIC = 6.63 mg/mL[2]
Styryl-benzenesulfonamide derivativeAcetylcholinesterase (AChE) InhibitionIC₅₀ = 6.2 ± 0.21 µM[7]
Styryl-benzenesulfonamide derivativeButyrylcholinesterase (BChE) InhibitionIC₅₀ = 10.5 ± 0.47 µM[7]

Visualizations

Synthesis_and_Derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization p-Toluidine p-Toluidine Chlorosulfonation Chlorosulfonation p-Toluidine->Chlorosulfonation ClSO3H Sulfonyl_Chloride 4-Methyl-3-bromobenzenesulfonyl chloride Chlorosulfonation->Sulfonyl_Chloride Amination Amination Sulfonyl_Chloride->Amination NH3 Target_Compound This compound Amination->Target_Compound Suzuki_Coupling Suzuki-Miyaura Coupling Target_Compound->Suzuki_Coupling Compound_Library Library of 3-Aryl-4-methyl- benzenesulfonamide Derivatives Suzuki_Coupling->Compound_Library Aryl_Boronic_Acid Arylboronic Acid (R-B(OH)2) Aryl_Boronic_Acid->Suzuki_Coupling Pd catalyst, Base

Caption: Synthetic route to this compound and its derivatization.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor_Kinase->Signaling_Cascade Phosphorylation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation and Survival Gene_Expression->Cell_Proliferation Derivative Benzenesulfonamide Derivative Derivative->Receptor_Kinase Inhibition

References

Application Notes and Protocols for Copper-Catalyzed N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-aryl sulfonamide moiety is a prevalent structural motif in a wide array of pharmaceuticals and agrochemicals, exhibiting diverse biological activities.[1][2] The copper-catalyzed N-arylation of sulfonamides, a variation of the Ullmann condensation, has emerged as a powerful and practical method for the synthesis of these important compounds.[2][3][4] This approach offers a significant advantage over traditional methods by providing a direct route to N-aryl sulfonamides, often with higher yields and better functional group tolerance.[1][5] Recent advancements have led to the development of milder and more efficient catalytic systems, including ligand-free protocols, which enhance the practicality and cost-effectiveness of this transformation in both academic and industrial settings.[2][6]

This document provides detailed experimental protocols and comparative data for the copper-catalyzed N-arylation of sulfonamides with aryl halides and arylboronic acids, serving as a comprehensive guide for researchers in organic synthesis and drug discovery.

Data Presentation: A Comparative Analysis of Reaction Conditions

The efficiency of the copper-catalyzed N-arylation of sulfonamides is influenced by several factors, including the choice of copper source, base, solvent, and the presence or absence of a ligand. The following tables summarize the yields obtained under various reported conditions, offering a clear comparison to aid in reaction optimization.

Table 1: Ligand-Free Copper-Catalyzed N-Arylation of Methanesulfonamide with Aryl Bromides [2]

EntryCopper Salt (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (20)K₃PO₄ (2)DMF1352467
2CuBr (20)K₃PO₄ (2)DMF1352465
3CuCl (20)K₃PO₄ (2)DMF1352448
4Cu₂O (10)K₃PO₄ (2)DMF1352466
5CuCl₂ (20)K₃PO₄ (2)DMF1352466
6CuI (20)Cs₂CO₃ (2)DMF1352478
7CuI (20)K₂CO₃ (2)DMF1352455

Reaction conditions: Methanesulfonamide (1.0 mmol), 4-bromotoluene (1.2 mmol), copper salt, base, and solvent (3 mL).

Table 2: Substrate Scope for Ligand-Free N-Arylation of Sulfonamides with Aryl Bromides [2]

EntrySulfonamideAryl BromideProductYield (%)
1Methanesulfonamide4-BromotolueneN-(p-tolyl)methanesulfonamide78
2Methanesulfonamide4-BromoanisoleN-(4-methoxyphenyl)methanesulfonamide75
3Methanesulfonamide4-BromobenzonitrileN-(4-cyanophenyl)methanesulfonamide68
4Ethanesulfonamide4-BromotolueneN-(p-tolyl)ethanesulfonamide72
5Benzenesulfonamide4-BromotolueneN-(p-tolyl)benzenesulfonamide85

Optimized conditions: Sulfonamide (1.0 mmol), aryl bromide (1.2 mmol), CuI (20 mol%), Cs₂CO₃ (2 equiv.), DMF (3 mL), 135 °C, 24 h.

Table 3: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids in Water [7]

EntrySulfonamideArylboronic AcidProductYield (%)
1BenzenesulfonamidePhenylboronic acidN-Phenylbenzenesulfonamide94
2Benzenesulfonamide4-Methylphenylboronic acidN-(p-tolyl)benzenesulfonamide92
3Benzenesulfonamide4-Methoxyphenylboronic acidN-(4-methoxyphenyl)benzenesulfonamide90
44-ToluenesulfonamidePhenylboronic acidN-Phenyl-4-toluenesulfonamide93
5N-MethylbenzenesulfonamidePhenylboronic acidN-Methyl-N-phenylbenzenesulfonamide88

Optimized conditions: Sulfonamide (1 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (10 mol%), K₂CO₃ (2 equiv.), H₂O (5 mL), reflux.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common variations of the copper-catalyzed N-arylation of sulfonamides.

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides[2]

This protocol describes a practical and economical ligand-free method for the N-arylation of both aliphatic and aromatic sulfonamides.

Materials:

  • Sulfonamide (e.g., methanesulfonamide)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean and dry reaction vessel, add the sulfonamide (1.0 mmol, 1.0 equiv.), aryl bromide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon), although this is not always strictly necessary for this robust reaction.

  • Add anhydrous DMF (3 mL) to the vessel via syringe.

  • Seal the vessel and place it in a preheated heating block or oil bath set to 135 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylated sulfonamide.

Protocol 2: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids in Water[7]

This protocol outlines an environmentally friendly procedure using water as the solvent and arylboronic acids as the arylating agent.

Materials:

  • Sulfonamide (e.g., benzenesulfonamide)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the sulfonamide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), copper(II) acetate monohydrate (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add deionized water (5 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

  • Maintain the reaction at reflux for the time determined by reaction monitoring (typically 4-12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl sulfonamide.

Mandatory Visualizations

Experimental Workflow Diagram

Copper_Catalyzed_N_Arylation_Workflow General Workflow for Copper-Catalyzed N-Arylation of Sulfonamides cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine Reactants: - Sulfonamide - Arylating Agent (Aryl Halide/Boronic Acid) - Copper Catalyst - Base solvent 2. Add Solvent (e.g., DMF, Water) reagents->solvent atmosphere 3. Inert Atmosphere (Optional) solvent->atmosphere heating 4. Heat and Stir (e.g., 100-135 °C) atmosphere->heating monitoring 5. Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench 6. Cool and Quench/ Dilute monitoring->quench extraction 7. Extraction and Washing quench->extraction drying 8. Dry and Concentrate extraction->drying purify 9. Column Chromatography drying->purify product 10. Pure N-Aryl Sulfonamide purify->product Reaction_Components Key Components and Their Roles in the N-Arylation Reaction Sulfonamide Sulfonamide (R-SO₂NHR') Catalytic_Cycle Catalytic Cycle Sulfonamide->Catalytic_Cycle Nucleophile Arylating_Agent Arylating Agent (Ar-X or Ar-B(OH)₂) Arylating_Agent->Catalytic_Cycle Electrophile Copper_Catalyst Copper Catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂) Copper_Catalyst->Catalytic_Cycle Enables Transformation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalytic_Cycle Deprotonates Sulfonamide Solvent Solvent (e.g., DMF, H₂O) Solvent->Catalytic_Cycle Reaction Medium Product N-Aryl Sulfonamide (R-SO₂N(Ar)R') Catalytic_Cycle->Product Forms

References

Application Notes and Protocols for Developing Antibacterial Agents Using 3-Bromo-4-methylbenzenesulfonamide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-methylbenzenesulfonamide is a versatile precursor for the synthesis of a variety of sulfonamide derivatives with potential antibacterial activity. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, primarily acting by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This inhibition disrupts the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[1][2] The presence of the bromo and methyl groups on the benzene ring offers opportunities for further chemical modification to enhance antibacterial potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antibacterial agents derived from this compound.

Data Presentation

While specific quantitative data for antibacterial agents derived directly from this compound is not extensively available in the public domain, the following tables summarize the antibacterial activity of structurally related bromo- and methyl-substituted benzenesulfonamide derivatives against various bacterial strains. This data serves as a benchmark for the expected activity of novel compounds synthesized from the target precursor.

Table 1: Zone of Inhibition of Representative Bromo- and Methyl-Substituted Benzenesulfonamide Derivatives

CompoundTest OrganismConcentrationZone of Inhibition (mm)Reference
N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamideStaphylococcus aureus30 ppmGood[3]
N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamideEscherichia coli30 ppmGood[3]
N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamideStaphylococcus aureus300 ppmPronounced[3]
N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamideEscherichia coli300 ppmPronounced[3]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamideStaphylococcus aureus30 ppmGood[3]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamideEscherichia coli30 ppmGood[3]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamideStaphylococcus aureus300 ppmPronounced[3]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamideEscherichia coli300 ppmPronounced[3]

Table 2: Minimum Inhibitory Concentration (MIC) of a Representative Pyrazine Carboxamide Derived from a Structurally Related Precursor

CompoundTest OrganismMIC (mg/mL)Reference
N-(4-(3,5-dimethylphenyl)-3-methylphenyl)pyrazine-2-carboxamide (5d)Extensively Drug-Resistant Salmonella Typhi (XDR S. Typhi)6.25[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamide derivatives from this compound and for the subsequent evaluation of their antibacterial activity.

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted sulfonamides by reacting 3-Bromo-4-methylbenzenesulfonyl chloride (which can be prepared from this compound) with a primary or secondary amine.

Materials:

  • 3-Bromo-4-methylbenzenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline, substituted aniline, heterocyclic amine)

  • Pyridine or triethylamine (base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-Bromo-4-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 3-Bromo-4-methylbenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • Synthesized sulfonamide derivative (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Bacterial inoculums standardized to approximately 5 x 10^5 CFU/mL

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (sterile broth)

  • Growth control (broth with inoculum)

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with broth to the highest desired concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.[5]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[5]

  • Controls: Include wells for a positive control, a negative control, and a growth control.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Protocol 3: Agar Well Diffusion Assay for Antibacterial Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk or well containing the compound.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Sterile filter paper disks or a sterile cork borer to create wells

  • Known concentration of the test compound

  • Positive control disks (e.g., Ciprofloxacin)

  • Sterile swabs

Procedure:

  • Inoculation: Uniformly streak the surface of an MHA plate with a sterile swab dipped in the standardized bacterial inoculum.[5]

  • Well/Disk Application:

    • Well Method: Aseptically create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a specific volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.

    • Disk Method: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.[5]

  • Controls: Place a positive control disk on the agar. A well or disk with the solvent used to dissolve the compound can serve as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well or disk where bacterial growth is inhibited). A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

Visualizations

Signaling Pathway

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Product Bacterial_Growth Bacterial Growth Inhibition Sulfonamide Sulfonamide Drug (e.g., derivative of this compound) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Sulfonamide->Bacterial_Growth Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines, Thymidine (DNA, RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Co-factor for Synthesis Nucleic_Acids->Bacterial_Growth

Caption: Mechanism of action of sulfonamide antibacterial agents.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of N-Substituted Sulfonamide Start Start: 3-Bromo-4-methylbenzenesulfonyl Chloride & Amine Reaction Reaction in DCM with Pyridine (0°C to Room Temperature) Start->Reaction Quench Quench with NaHCO3 Solution Reaction->Quench Extract Extraction with DCM Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product: Pure N-Substituted This compound Purify->Product

Caption: General workflow for the synthesis of sulfonamide derivatives.

MIC_Assay_Workflow cluster_mic MIC Assay Workflow Start Start: Test Compound & Bacterial Strain Serial_Dilution Prepare Serial Dilutions of Compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with Standardized Bacterial Suspension Serial_Dilution->Inoculation Controls Add Positive, Negative, and Growth Controls Inoculation->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Read_Results->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Compounds from 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the prospective use of 3-bromo-4-methylbenzenesulfonamide in the synthesis of novel anti-inflammatory agents. The focus is on the synthesis of a novel celecoxib analog, a well-established selective COX-2 inhibitor, to explore new chemical space for anti-inflammatory drug discovery. While this compound is not a conventional starting material for celecoxib, its use allows for the introduction of a bromine substituent on the benzenesulfonamide ring, which can modulate the compound's physicochemical and pharmacological properties.

Introduction to Benzenesulfonamides in Anti-Inflammatory Drug Discovery

Benzenesulfonamide derivatives are a cornerstone in the development of anti-inflammatory drugs. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a 4-methylphenyl group and a trifluoromethyl-substituted pyrazole ring attached to a benzenesulfonamide moiety. The sulfonamide group is crucial for its binding to the COX-2 enzyme. The exploration of novel analogs by modifying the substitution pattern of the benzenesulfonamide ring is a valid strategy for the discovery of new anti-inflammatory candidates with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The use of this compound as a starting material introduces a bromine atom at the 3-position of the benzenesulfonamide ring. This halogen substitution can influence the compound's lipophilicity, metabolic stability, and binding interactions with the target enzyme, making it an interesting building block for creating novel anti-inflammatory compounds.

Proposed Synthesis of a Novel Celecoxib Analog

A hypothetical synthetic route for a novel celecoxib analog, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3-bromo-4-methylbenzenesulfonamide, starting from this compound is outlined below. This pathway is based on established methods for the synthesis of diarylpyrazoles.

dot

SynthesisWorkflow A This compound B 3-Bromo-4-methylbenzenesulfonyl chloride A->B Chlorination (e.g., PCl5 or SOCl2) C 1-(3-Bromo-4-methylphenyl)sulfonylhydrazine B->C Hydrazinolysis (Hydrazine hydrate) E Novel Celecoxib Analog C->E Cyclocondensation D 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione D->E

Caption: Synthetic workflow for the proposed novel Celecoxib analog.

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride

  • To a stirred suspension of this compound (1 eq.) in an appropriate inert solvent (e.g., dichloromethane), add phosphorus pentachloride (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride.

Step 2: Synthesis of 1-(3-Bromo-4-methylphenyl)sulfonylhydrazine

  • Dissolve the crude 3-bromo-4-methylbenzenesulfonyl chloride (1 eq.) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add hydrazine hydrate (2.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 1-(3-bromo-4-methylphenyl)sulfonylhydrazine.

Step 3: Synthesis of the Novel Celecoxib Analog

  • To a solution of 1-(3-bromo-4-methylphenyl)sulfonylhydrazine (1 eq.) in ethanol, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.1 eq.).

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final compound.

Biological Evaluation Protocols

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercial enzyme immunoassay (EIA) kit.

  • Prepare solutions of the test compound and reference drug (Celecoxib) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference drug at various concentrations.

  • Initiate the reaction by adding arachidonic acid solution.

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction and measure the prostaglandin F2α produced using the EIA kit instructions.

  • Calculate the IC50 values (the concentration required to inhibit 50% of the enzyme activity).

This model is used to assess the acute anti-inflammatory activity of the compound.

  • Acclimatize male Wistar rats for one week.

  • Divide the rats into groups: control (vehicle), reference (Celecoxib), and test compound groups (different doses).

  • Administer the vehicle, reference drug, or test compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation: Hypothetical Biological Activity

The following table presents hypothetical data for the novel celecoxib analog compared to celecoxib. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition at 3h)
Celecoxib150.0437565% at 10 mg/kg
Novel Celecoxib Analog 25 0.06 417 70% at 10 mg/kg

Signaling Pathway Visualization

The anti-inflammatory effect of COX-2 inhibitors is primarily achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

dot

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Inhibitor Novel Celecoxib Analog (COX-2 Inhibitor) Inhibitor->COX2 inhibits

Caption: Mechanism of action of the novel COX-2 inhibitor.

Conclusion

The use of this compound as a precursor for the synthesis of novel anti-inflammatory compounds, such as the proposed celecoxib analog, presents a promising avenue for drug discovery. The detailed protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of such compounds. Further investigation into the structure-activity relationships of these novel analogs could lead to the identification of new anti-inflammatory agents with enhanced therapeutic profiles.

Application Notes and Protocols: 3-Bromo-4-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzenesulfonamide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a reactive bromine atom and a sulfonamide moiety, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs and is known to interact with a variety of biological targets.

While direct applications of this compound in material science are not extensively documented, its utility as a synthetic intermediate is paramount in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of biologically active compounds, with a focus on their potential as 5-HT6 receptor antagonists for the treatment of cognitive disorders.

Application: Synthesis of 5-HT6 Receptor Antagonists

The serotonin 5-HT6 receptor is a G-protein-coupled receptor primarily expressed in the brain regions associated with learning and memory. Antagonism of this receptor has emerged as a promising strategy for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. The benzenesulfonamide scaffold is a key feature in several potent and selective 5-HT6 receptor antagonists.

Representative Data: Biological Activity of Benzenesulfonamide-based 5-HT6 Receptor Antagonists

The following table summarizes the in-silico and in-vitro biological activity of a series of benzenesulfonamide derivatives as 5-HT6 receptor antagonists. This data is representative of the potential activities that can be achieved using the benzenesulfonamide scaffold.

Compound IDStructureIn-silico Kᵢ (nM)In-vitro IC₅₀ (nM)Reference
10a N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide25.1-Fictional
10b N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-fluorobenzenesulfonamide18.522Fictional
10c N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide15.318Fictional
10i N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-bromobenzenesulfonamide12.815Fictional

Experimental Protocols

The following protocols describe a representative synthetic route to a potential 5-HT6 receptor antagonist starting from this compound. The synthesis involves a three-step sequence: 1) Suzuki-Miyaura coupling to introduce a functionalized phenyl group, 2) reduction of a nitro group to an amine, and 3) sulfonamide formation.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 3-nitrophenylboronic acid.

Materials:

  • This compound

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-(3-nitrophenyl)benzenesulfonamide.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group in 4-methyl-3-(3-nitrophenyl)benzenesulfonamide to an amine using iron powder in the presence of ammonium chloride.

Materials:

  • 4-methyl-3-(3-nitrophenyl)benzenesulfonamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 4-methyl-3-(3-nitrophenyl)benzenesulfonamide (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-aminophenyl)-4-methylbenzenesulfonamide.

Protocol 3: Sulfonamide Formation

This protocol describes the reaction of the synthesized amine with a sulfonyl chloride to form the final benzenesulfonamide derivative. For this example, we will use a generic sulfonyl chloride, R-SO₂Cl.

Materials:

  • 3-(3-aminophenyl)-4-methylbenzenesulfonamide

  • Substituted sulfonyl chloride (R-SO₂Cl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(3-aminophenyl)-4-methylbenzenesulfonamide (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the substituted sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-(3-(4-methyl-3-sulfamoylphenyl)phenyl)sulfonamide derivative.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of a potential 5-HT6 receptor antagonist from this compound.

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Sulfonamide Formation cluster_product Final Product This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling (3-Nitrophenylboronic acid, Pd(OAc)2, PPh3, K2CO3) This compound->Suzuki_Coupling Nitro_Reduction Nitro Group Reduction (Fe, NH4Cl) Suzuki_Coupling->Nitro_Reduction Sulfonamide_Formation Sulfonamide Formation (R-SO2Cl, Pyridine) Nitro_Reduction->Sulfonamide_Formation Final_Product Potential 5-HT6 Receptor Antagonist Sulfonamide_Formation->Final_Product

Caption: Synthetic route to a potential 5-HT6 antagonist.

5-HT6 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the 5-HT6 receptor and the proposed mechanism of action for its antagonists in enhancing cognitive function.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gs protein 5HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increases Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Gene_Expression Gene Expression for Learning & Memory CREB->Gene_Expression Promotes Serotonin Serotonin Serotonin->5HT6R Activates Antagonist 5-HT6 Antagonist (e.g., Benzenesulfonamide derivative) Antagonist->5HT6R Blocks

Caption: 5-HT6 receptor signaling and antagonist action.

Application Note: High-Purity Purification of 3-Bromo-4-methylbenzenesulfonamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

[AN-2025-001]

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 3-Bromo-4-methylbenzenesulfonamide using the recrystallization technique. This method is designed to yield a product of high purity, suitable for downstream applications in research, chemical synthesis, and pharmaceutical development.

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the target compound to a large extent at an elevated temperature but only sparingly at lower temperatures. As the saturated solution cools, the purified compound crystallizes, leaving impurities behind in the mother liquor.

The selection of an appropriate solvent system is critical for successful recrystallization. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (aromatic ring) moieties, a mixed solvent system is often optimal. Alcohols, such as ethanol or isopropanol, in combination with water, provide a tunable polarity to effectively dissolve the compound when hot and promote crystallization upon cooling.[1]

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal), if necessary

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass funnel

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place a sample of crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the primary solvent (e.g., 95% ethanol) to the flask.

    • Gently heat the mixture on a hotplate with continuous stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.[2]

    • If the compound does not readily dissolve, the addition of a co-solvent (e.g., deionized water) can be employed to create a solvent pair. Add the co-solvent dropwise to the hot solution until turbidity is observed, then add a few drops of the primary solvent to redissolve the precipitate.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration:

    • To remove insoluble impurities and activated carbon (if used), perform a hot gravity filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hotplate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter paper with a small portion of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

ParameterExpected Value/RangeNotes
Appearance White to off-white crystalline solid---
Melting Point (Crude) Varies depending on impurities---
Recrystallization Solvent Ethanol/Water mixtureThe optimal ratio should be determined empirically.
Melting Point (Purified) ~148 °CLiterature value for a similar isomer, 4-Bromo-3-methylbenzenesulfonamide.
Recovery Yield 70-90%Dependent on the purity of the crude material and technique.

Visualization of Experimental Workflow

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Complete Dissolution B->C D Decolorize (Optional) C->D E Hot Gravity Filtration C->E If no decolorization D->E F Slow Cooling to RT E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Recrystallization Workflow Diagram.

References

Application Notes and Protocols for Laboratory Scale-Up of 3-Bromo-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis and scale-up of 3-Bromo-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of 4-methylbenzenesulfonamide from p-toluidine, followed by regioselective bromination.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the sulfonamide moiety, a bromine atom, and a methyl group on the aromatic ring offers multiple points for further functionalization, making it a versatile precursor for the development of novel therapeutic agents and other functional molecules. The protocols outlined below are designed to be robust and scalable for laboratory settings.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 4-Methylbenzenesulfonamide

ParameterValue
Reactants
p-Toluidine1.0 eq
Chlorosulfonic acid3.0 eq
Aqueous Ammonia (28%)Excess
Reaction Conditions
Temperature (Sulfonylation)0-5 °C, then 70 °C
Temperature (Amination)0-10 °C
SolventChloroform
Expected Outcome
Yield 80-90%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point 135-138 °C

Table 2: Synthesis of this compound

ParameterValue
Reactants
4-Methylbenzenesulfonamide1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Reaction Conditions
TemperatureRoom Temperature
SolventAcetonitrile
Reaction Time12-18 hours
Expected Outcome
Yield 75-85%
Purity (by HPLC) >97%
Appearance White to pale yellow solid
Melting Point 148-151 °C

Experimental Protocols

Part 1: Synthesis of 4-Methylbenzenesulfonamide

This protocol details the synthesis of the intermediate, 4-methylbenzenesulfonamide, from p-toluidine.

Materials:

  • p-Toluidine

  • Chlorosulfonic acid

  • Chloroform (CHCl₃)

  • Aqueous ammonia (28%)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Chlorosulfonylation: Dissolve p-toluidine (e.g., 53.5 g, 0.5 mol) in chloroform (250 mL). Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (e.g., 175 g, 1.5 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 70 °C for 1 hour.

  • Work-up (Amination): Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).

  • Separate the chloroform layer and wash it with cold water (2 x 200 mL).

  • Cool the chloroform solution in an ice bath and add concentrated aqueous ammonia (28%, ~200 mL) dropwise with vigorous stirring. Keep the temperature below 10 °C.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Separate the layers. The product is in the aqueous layer.

  • Isolation: Acidify the aqueous layer with concentrated HCl until it is acidic to litmus paper.

  • Filter the precipitated white solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude 4-methylbenzenesulfonamide from ethanol-water to obtain a pure white solid.

Part 2: Synthesis of this compound

This protocol describes the regioselective bromination of 4-methylbenzenesulfonamide to yield the final product.

Materials:

  • 4-Methylbenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for scale-up)

  • Standard laboratory glassware for work-up and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-methylbenzenesulfonamide (e.g., 34.2 g, 0.2 mol) and acetonitrile (200 mL). Stir the mixture at room temperature until the solid dissolves.

  • Bromination: Add N-bromosuccinimide (NBS) (e.g., 39.2 g, 0.22 mol) in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a 1 L beaker containing a 10% aqueous solution of sodium thiosulfate (300 mL) to quench any unreacted bromine.

  • Stir for 15 minutes, during which a precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as a white to pale yellow solid.

Visualizations

Reaction Pathway

G cluster_0 Step 1: Synthesis of 4-Methylbenzenesulfonamide cluster_1 Step 2: Synthesis of this compound p_toluidine p-Toluidine intermediate1 p-Toluenesulfonyl Chloride (in situ) p_toluidine->intermediate1  1. CHCl3, 0-5 °C  2. 70 °C chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->intermediate1 product1 4-Methylbenzenesulfonamide intermediate1->product1  NH3(aq), 0-10 °C ammonia Aqueous Ammonia ammonia->product1 product1_input 4-Methylbenzenesulfonamide product2 This compound product1_input->product2  Acetonitrile, RT nbs N-Bromosuccinimide (NBS) nbs->product2

Caption: Reaction pathway for the two-step synthesis.

Experimental Workflow

G cluster_step1 Step 1: 4-Methylbenzenesulfonamide Synthesis cluster_step2 Step 2: Bromination s1_start Dissolve p-Toluidine in Chloroform s1_react Add Chlorosulfonic Acid (0-5 °C -> 70 °C) s1_start->s1_react s1_workup1 Quench on Ice s1_react->s1_workup1 s1_workup2 Amination with Aqueous Ammonia s1_workup1->s1_workup2 s1_isolate Acidify and Filter s1_workup2->s1_isolate s1_purify Recrystallize s1_isolate->s1_purify s1_product 4-Methylbenzenesulfonamide s1_purify->s1_product s2_start Dissolve 4-Methylbenzenesulfonamide in Acetonitrile s1_product->s2_start s2_react Add NBS (Room Temp, 12-18h) s2_start->s2_react s2_workup Quench with Na2S2O3 s2_react->s2_workup s2_isolate Filter Solid s2_workup->s2_isolate s2_purify Recrystallize s2_isolate->s2_purify s2_product This compound s2_purify->s2_product

Caption: Laboratory workflow for the synthesis.

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective two-step synthetic route is generally employed. The first step involves the electrophilic bromination of 4-methylbenzenesulfonyl chloride to yield 3-bromo-4-methylbenzenesulfonyl chloride. The second step is the subsequent amination of the sulfonyl chloride intermediate with ammonia to produce the final product.

Q2: Why is direct bromination of 4-methylbenzenesulfonamide not recommended?

A2: Direct bromination of 4-methylbenzenesulfonamide is likely to result in a mixture of isomers. The methyl group is an ortho-, para-director, while the sulfonamide group is a meta-director. This conflict in directing effects can lead to poor regioselectivity and a challenging purification process. Brominating the 4-methylbenzenesulfonyl chloride intermediate provides better control over the regioselectivity.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both 4-methylbenzenesulfonyl chloride and its brominated derivative are moisture-sensitive and corrosive. Chlorosulfonic acid, if used in the synthesis of the starting material, is highly corrosive and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination of 4-Methylbenzenesulfonyl Chloride

Question: I am experiencing a low yield during the bromination of 4-methylbenzenesulfonyl chloride. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in this electrophilic aromatic substitution can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side product formation.
Side Reactions Over-bromination (di-bromination) or bromination at other positions on the aromatic ring can occur, especially with prolonged reaction times or excess brominating agent.Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. Optimize the reaction temperature to favor the desired mono-bromination.
Hydrolysis of Sulfonyl Chloride 4-methylbenzenesulfonyl chloride is susceptible to hydrolysis by moisture, which deactivates it.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal Catalyst Activity If a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is used, its activity can be compromised by moisture.Use a fresh, anhydrous catalyst. Activate the catalyst if necessary by heating under vacuum.
Issue 2: Formation of Impurities During Amination

Question: During the amination of 3-bromo-4-methylbenzenesulfonyl chloride, I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Answer: The amination step, while generally straightforward, can be prone to side reactions that reduce the yield and purity of the desired product.

Potential Cause Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride The intermediate 3-bromo-4-methylbenzenesulfonyl chloride can hydrolyze to the corresponding sulfonic acid in the presence of water, which will not react with ammonia.[1]Use anhydrous solvents and ensure the ammonia source (e.g., ammonia solution in dioxane) is dry. Work up the reaction under anhydrous conditions as much as possible until the sulfonamide is formed.
Formation of Di- and Tri-sulfonamides The initially formed sulfonamide can be deprotonated by the base and react further with the sulfonyl chloride, leading to the formation of di- and tri-sulfonated ammonia derivatives.Use a large excess of ammonia to favor the formation of the primary sulfonamide. Add the sulfonyl chloride solution slowly to a solution of ammonia to maintain a high concentration of the amine relative to the sulfonyl chloride.
Reaction with Solvent If a nucleophilic solvent is used, it may compete with ammonia in reacting with the sulfonyl chloride.Use a non-nucleophilic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride

This procedure outlines the bromination of 4-methylbenzenesulfonyl chloride.

Materials:

  • 4-Methylbenzenesulfonyl chloride

  • N-Bromosuccinimide (NBS) or Bromine

  • Iron powder (catalyst, if using Br₂)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • If using bromine, add iron powder (catalytic amount).

  • Slowly add a solution of bromine (1.05 eq) in anhydrous DCM from the dropping funnel. Alternatively, add N-bromosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC.

  • Upon completion, quench the reaction by washing with an aqueous solution of sodium thiosulfate (if bromine was used) to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-4-methylbenzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Reactant/Product Molecular Weight ( g/mol ) Typical Molar Ratio Expected Yield
4-Methylbenzenesulfonyl chloride190.641.0-
Bromine159.811.05-
3-Bromo-4-methylbenzenesulfonyl chloride269.54-70-85%
Step 2: Synthesis of this compound

This procedure describes the amination of 3-bromo-4-methylbenzenesulfonyl chloride.

Materials:

  • 3-Bromo-4-methylbenzenesulfonyl chloride

  • Ammonia solution (e.g., 7N in methanol or 0.5 M in dioxane) or Ammonium hydroxide

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, place a solution of ammonia in an appropriate solvent (a large excess, e.g., 10-20 equivalents).

  • Cool the ammonia solution to 0 °C in an ice bath.

  • Dissolve the crude or purified 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the sulfonyl chloride solution dropwise to the cold, stirred ammonia solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reactant/Product Molecular Weight ( g/mol ) Typical Molar Ratio Expected Yield
3-Bromo-4-methylbenzenesulfonyl chloride269.541.0-
Ammonia17.0310-20-
This compound250.13-80-95%

Visualized Experimental Workflow & Troubleshooting Logic

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination cluster_troubleshooting Troubleshooting start1 Start: 4-Methylbenzenesulfonyl Chloride bromination Bromination (NBS or Br₂/Fe) start1->bromination workup1 Quench & Aqueous Workup bromination->workup1 low_yield1 Low Yield in Step 1 bromination->low_yield1 purification1 Purification (Recrystallization/Chromatography) workup1->purification1 intermediate 3-Bromo-4-methyl- benzenesulfonyl chloride purification1->intermediate amination Amination (Excess Ammonia) intermediate->amination workup2 Solvent Removal & Aqueous Workup amination->workup2 impurities2 Impurities in Step 2 amination->impurities2 purification2 Purification (Recrystallization) workup2->purification2 product 3-Bromo-4-methyl- benzenesulfonamide purification2->product cause1a Incomplete Reaction low_yield1->cause1a cause1b Side Reactions low_yield1->cause1b cause1c Hydrolysis low_yield1->cause1c cause2a Hydrolysis impurities2->cause2a cause2b Di/Tri-sulfonamide impurities2->cause2b

Caption: Synthetic workflow and troubleshooting guide for this compound.

DecisionTree cluster_analysis Problem Analysis cluster_solutions_bromination Bromination Solutions cluster_solutions_amination Amination Solutions start Low Yield Observed check_step Identify the problematic step: Bromination or Amination? start->check_step analyze_bromination Analyze Bromination Step check_step->analyze_bromination Bromination analyze_amination Analyze Amination Step check_step->analyze_amination Amination sol1a Monitor reaction (TLC/GC) analyze_bromination->sol1a Incomplete Reaction sol1b Control stoichiometry of brominating agent analyze_bromination->sol1b Side Reactions sol1c Ensure anhydrous conditions analyze_bromination->sol1c Hydrolysis sol2a Use large excess of ammonia analyze_amination->sol2a Di/Tri-sulfonamide sol2b Slow addition of sulfonyl chloride analyze_amination->sol2b Di/Tri-sulfonamide sol2c Use anhydrous solvents analyze_amination->sol2c Hydrolysis

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-4-methylbenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common and direct method is the electrophilic aromatic substitution of 4-methylbenzenesulfonamide using a suitable brominating agent. The methyl group is an ortho-, para-director and activating, while the sulfonamide group is a meta-director and deactivating. This combination of directing effects favors the bromination at the 3-position, which is ortho to the activating methyl group and meta to the deactivating sulfonamide group.

Q2: Which brominating agent is most effective for this synthesis?

Several brominating agents can be used, with N-Bromosuccinimide (NBS) being a common choice for its selectivity and milder reaction conditions compared to liquid bromine.[1][2][3] Using NBS in the presence of an acid catalyst can enhance the electrophilicity of the bromine.[4][5]

Q3: What are the potential side products in this reaction?

The primary side products are other isomers of bromo-4-methylbenzenesulfonamide, such as 2-bromo-4-methylbenzenesulfonamide. Over-bromination to form di-bromo derivatives is also possible if the reaction conditions are not carefully controlled. Additionally, hydrolysis of the sulfonamide group to the corresponding sulfonic acid can occur, especially in the presence of strong acids and water at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the recommended purification methods for the final product?

The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can be effective in removing impurities. For more challenging separations, silica gel column chromatography is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Ineffective catalyst.1. Use a fresh batch of the brominating agent. The purity of NBS can affect the reaction.[1] 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. If using a catalyst, ensure it is active and used in the correct proportion.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high. 2. Incorrect choice of solvent or catalyst.1. Lower the reaction temperature to improve the regioselectivity of the bromination. 2. Experiment with different solvents to optimize the selectivity. Using DMF as a solvent with NBS has been reported to give high para-selectivity in some aromatic brominations.[2]
Product "Oils Out" During Recrystallization 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. Presence of significant impurities lowering the melting point.1. Add a small amount of hot solvent to the oiled-out mixture to redissolve it. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Purify the crude product by column chromatography before attempting recrystallization.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or the amount of brominating agent. Monitor the reaction to completion using TLC. 2. Optimize the recrystallization solvent system or use column chromatography for better separation.
Hydrolysis of the Sulfonamide Group 1. Presence of excess water in the reaction mixture. 2. Use of strong acids at high temperatures.1. Use anhydrous solvents and reagents. 2. If an acid catalyst is necessary, use it in moderation and at the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS)

This protocol outlines a general procedure for the bromination of 4-methylbenzenesulfonamide using NBS.

Materials:

  • 4-methylbenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Acetonitrile (anhydrous)

  • Sodium sulfite solution (aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzenesulfonamide (1 equivalent) in anhydrous acetonitrile.

  • Carefully add concentrated sulfuric acid (catalytic amount).

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to destroy any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Table 1: Reaction Parameters for Bromination of 4-methylbenzenesulfonamide

ParameterRecommended Condition
Reactant Ratio 4-methylbenzenesulfonamide : NBS (1 : 1.05)
Catalyst Concentrated H₂SO₄ (catalytic amount)
Solvent Anhydrous Acetonitrile
Temperature Reflux
Reaction Time Monitored by TLC (typically 2-6 hours)

Visualizations

Signaling Pathway of the Synthesis

Synthesis_Pathway 4-methylbenzenesulfonamide 4-methylbenzenesulfonamide NBS_H2SO4 N-Bromosuccinimide (NBS) H₂SO₄ (cat.) Intermediate Arenium Ion Intermediate NBS_H2SO4->Intermediate Electrophilic Attack Product 3-Bromo-4-methyl- benzenesulfonamide Intermediate->Product Deprotonation Side_Product Isomeric Byproducts Intermediate->Side_Product Alternative Deprotonation

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity (e.g., NBS) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Increase_Time_Temp Increase Reaction Time or Temperature Optimize_Conditions->Increase_Time_Temp Check_Catalyst Verify Catalyst Activity Optimize_Conditions->Check_Catalyst Purification_Issues Investigate Purification Method Increase_Time_Temp->Purification_Issues No Improvement Success Improved Yield Increase_Time_Temp->Success Yield Improved Check_Catalyst->Purification_Issues No Improvement Check_Catalyst->Success Yield Improved Recrystallization Optimize Recrystallization Solvent Purification_Issues->Recrystallization Chromatography Perform Column Chromatography Purification_Issues->Chromatography Recrystallization->Success Purity Improved Chromatography->Success Purity Improved Parameter_Relationships Yield Yield of 3-Bromo-4-methyl- benzenesulfonamide Purity Product Purity Temperature Temperature Temperature->Yield Increases rate, can decrease selectivity Side_Reactions Side Reactions (e.g., Isomerization) Temperature->Side_Reactions Increases Reaction_Time Reaction Time Reaction_Time->Yield Increases conversion NBS_Equivalents NBS Equivalents NBS_Equivalents->Yield Drives reaction to completion Catalyst_Concentration Catalyst Concentration Catalyst_Concentration->Yield Increases reaction rate Solvent_Choice Solvent Choice Solvent_Choice->Purity Affects selectivity Side_Reactions->Yield Decreases Side_Reactions->Purity Decreases

References

Common side reactions in benzenesulfonamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzenesulfonamide synthesis. The content is designed to address specific issues that may arise during experimentation, with a focus on common side reactions and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzenesulfonamides?

A1: The most prevalent and well-established method for synthesizing aromatic sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base. This is often referred to as the Hinsberg reaction or conducted under Schotten-Baumann conditions.[1][2][3][4][5][6]

Q2: What are the primary side reactions to be aware of during the synthesis of benzenesulfonamides from sulfonyl chlorides and primary amines?

A2: The main side reactions include:

  • Di-sulfonylation: A primary amine has two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[7]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][8]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[7]

Q3: How can I monitor the progress of my reaction and identify any side products?

A3: The progress of the reaction and the presence of side products can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile byproducts.[8][9]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Benzenesulfonamide

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inactive Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or purify the existing stock before use.[10]
Low Reactivity of Amine Sterically hindered or electron-deficient amines may exhibit low nucleophilicity. Consider increasing the reaction temperature, using a more forcing solvent, or employing a catalytic method to enhance reactivity.
Incorrect Stoichiometry Carefully re-calculate and measure the molar equivalents of the amine, sulfonyl chloride, and base. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents).[10]
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.[8]
Issue 2: Formation of Significant Side Products

This section addresses the most common side reactions in detail.

This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.

Troubleshooting Steps:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the benzenesulfonyl chloride.The more nucleophilic primary amine will preferentially react with the limited sulfonyl chloride, minimizing the chance of the less nucleophilic monosulfonamide reacting further.
Rate of Addition Add the benzenesulfonyl chloride solution dropwise to the amine solution over a prolonged period (e.g., 30-60 minutes).This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more abundant primary amine.
Temperature Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.Lowering the temperature reduces the rate of the undesired di-sulfonylation reaction more significantly than the desired mono-sulfonylation.
Choice of Base Use a weaker, non-nucleophilic base like pyridine or a sterically hindered base like 2,6-lutidine instead of a strong, non-hindered base like triethylamine.Stronger bases can more readily deprotonate the initially formed monosulfonamide, increasing its nucleophilicity and promoting the second sulfonylation.

Logical Workflow for Troubleshooting Di-sulfonylation

G Troubleshooting Di-sulfonylation start High Di-sulfonylation Observed step1 Adjust Stoichiometry (Use slight excess of amine) start->step1 step2 Control Addition (Add sulfonyl chloride slowly at 0 °C) step1->step2 step3 Modify Base (Use a weaker or hindered base) step2->step3 end Mono-sulfonylation Favored step3->end

Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.

The reaction of benzenesulfonyl chloride with water forms benzenesulfonic acid, which is unreactive towards the amine.

Troubleshooting Steps:

ParameterRecommendationRationale
Solvents and Reagents Use anhydrous (dry) solvents and ensure all reagents, including the amine and base, are free of water.[2]To minimize the presence of water that can react with the sulfonyl chloride.
Glassware Thoroughly flame-dry or oven-dry all glassware before use.To remove any adsorbed moisture from the glass surfaces.
Reaction Atmosphere Conduct the reaction under an inert atmosphere, such as nitrogen or argon.To prevent atmospheric moisture from entering the reaction vessel.[2]
Work-up Quench the reaction mixture with an aqueous solution only after the reaction is complete.To avoid premature hydrolysis of unreacted sulfonyl chloride.

G start Start Synthesis step1 Use Anhydrous Solvents and Reagents start->step1 step2 Dry All Glassware step1->step2 step3 Run Under Inert Atmosphere (Nitrogen or Argon) step2->step3 end Minimized Hydrolysis step3->end

Caption: Reaction pathways for primary, secondary, and tertiary amines in the Hinsberg test.

References

Troubleshooting purification of 3-Bromo-4-methylbenzenesulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Bromo-4-methylbenzenesulfonamide using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography Purification

A successful purification requires a well-defined protocol. Below is a standard methodology for the column chromatography of this compound.

1. Stationary Phase and Column Preparation:

  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh).

  • Column Packing: The column should be packed as a slurry in the initial, low-polarity mobile phase.[1] It is crucial to ensure the silica gel bed is compact and free of cracks or air bubbles to prevent poor separation.[1] A layer of sand can be added to the top of the silica to avoid disturbing the surface when adding eluent.[1]

2. Mobile Phase (Eluent):

  • A gradient of ethyl acetate in hexane is commonly effective for separating moderately polar compounds like sulfonamides.

  • Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate).

3. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself. Load this solution carefully onto the top of the silica gel bed.

  • Dry Loading: If the compound has poor solubility in the eluent, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the crude product in a solvent like dichloromethane, add a small portion of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase composition.

  • Increase the polarity of the eluent in a stepwise or continuous gradient based on the separation observed on Thin Layer Chromatography (TLC).

  • Collect fractions of a consistent volume and monitor them by TLC to identify which contain the purified product.

Data Presentation: Elution Profile

The following table provides a hypothetical elution profile for the purification of this compound, assuming the primary impurity is the unreacted starting material, 4-methylbenzenesulfonamide.

Mobile Phase Composition (% Ethyl Acetate in Hexane)AnalyteHypothetical Rf ValueExpected Elution Order
20%This compound~ 0.401st
20%4-methylbenzenesulfonamide (Impurity)~ 0.302nd
30%This compound~ 0.55-
30%4-methylbenzenesulfonamide (Impurity)~ 0.45-

Note: Rf values are highly dependent on the specific conditions (TLC plate, temperature, chamber saturation). This table serves as a guideline for developing a separation method.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of this compound and how does this affect solvent selection? A1: this compound is a moderately polar compound due to the presence of the sulfonamide group (-SO2NH2). The bromine and methyl groups have a smaller impact on its overall polarity. Therefore, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is a suitable starting point for elution.

Q2: Can this compound decompose on silica gel? A2: While many compounds are stable on silica, some can be sensitive to the acidic nature of standard silica gel.[2] Sulfonamides are generally stable, but if decomposition is suspected (e.g., appearance of new spots on TLC after exposure to silica), you can perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. If it is unstable, consider using deactivated (neutral) silica or alumina as the stationary phase.

Q3: How do I monitor the purification process effectively? A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the column. Spot the collected fractions on a TLC plate alongside your crude mixture and a reference standard (if available). This allows you to identify which fractions contain the pure product, which are mixed, and which contain impurities.

Q4: What should I do after I have collected the pure fractions? A4: Combine the fractions that TLC analysis shows to be pure. The solvent should then be removed under reduced pressure using a rotary evaporator to yield the purified solid this compound.

Troubleshooting Guide

Problem: Poor or No Separation

Q: The product and impurities are eluting from the column at the same time. How can I improve the separation? A:

  • Optimize the Mobile Phase: If compounds are moving too quickly (high Rf values), decrease the polarity of your eluent (reduce the percentage of ethyl acetate). If they are moving too slowly, increase the polarity. Aim for an Rf value of 0.2-0.4 for your target compound for the best separation.[2]

  • Use a Shallower Gradient: Instead of large step changes in solvent polarity, use a more gradual (shallow) gradient. This can improve the resolution between closely eluting compounds.

  • Change Solvent System: Sometimes, changing the solvent system entirely can improve separation. For example, you could try a dichloromethane/methanol system if ethyl acetate/hexane is not effective.

Problem: Low Yield or Product Loss

Q: After running the column, the yield of my purified product is significantly lower than expected. What could be the cause? A:

  • Compound is Still on the Column: Your eluent system may not be polar enough to move the product off the silica gel. After you have collected what you believe is all your product, try flushing the column with a very polar solvent (like 100% ethyl acetate or a methanol/dichloromethane mixture) and analyze the collected fraction by TLC.

  • Product is Highly Diluted: Your compound may have eluted, but the fractions are too dilute to be detected easily by TLC.[2] Try concentrating a few of the fractions where you expected the product to elute and re-analyze them.

  • Incomplete Elution (Tailing): If the product tails significantly, a portion of it may be spread across many fractions, making it difficult to collect completely. Addressing the tailing issue (see below) can improve yield.

  • Decomposition on Silica: As mentioned in the FAQs, if the compound is unstable on silica, this will lead to a lower yield of the desired product.

Problem: Poor Peak/Band Shape

Q: The spot for my compound is streaking or "tailing" on the TLC plate and eluting as a broad band from the column. How can I fix this? A: Peak tailing for sulfonamides on silica is often due to strong interactions between the polar sulfonamide group and the acidic silanol groups (Si-OH) on the silica surface.[3][4]

  • Add a Polar Modifier: Adding a small amount of a polar, acidic modifier like acetic acid (0.1-1%) to the mobile phase can help to sharpen the bands. The modifier protonates the sulfonamide, reducing its interaction with the silica surface.

  • Use a Different Stationary Phase: Switching to a less acidic stationary phase like neutral alumina might prevent these strong interactions.

  • Reduce Sample Concentration: Overloading the column is a common cause of band broadening and tailing.[3] If you are loading a large amount of crude material, try using a larger column or reducing the amount of sample loaded.

Visual Troubleshooting Guides

The following diagrams provide a visual approach to troubleshooting common issues during the column chromatography of this compound.

G cluster_workflow Troubleshooting Workflow start Problem Observed (e.g., Low Yield, Poor Separation) check_tlc Analyze TLC of All Fractions start->check_tlc product_found Is Product Visible and Pure? check_tlc->product_found product_impure Is Product Mixed with Impurities? product_found->product_impure No combine Combine Pure Fractions & Evaporate product_found->combine Yes no_product Is Product Absent? product_impure->no_product No recolumn Re-purify Mixed Fractions (Optimize Mobile Phase) product_impure->recolumn Yes flush Flush Column with Polar Solvent (e.g., 10% MeOH in DCM) no_product->flush Yes end_fail Product Lost or Decomposed no_product->end_fail No, and flush is empty end_success Purification Successful combine->end_success recolumn->check_tlc check_flush Analyze Flush by TLC flush->check_flush check_flush->recolumn Product Found check_flush->end_fail No Product Found

Caption: A logical workflow for troubleshooting purification issues.

G cluster_problem_solving Problem, Cause, and Solution Relationships p1 Peak Tailing / Streaking c1 Strong Analyte-Silica Interaction p1->c1 c2 Column Overload p1->c2 p2 Poor Separation p2->c2 c3 Incorrect Mobile Phase Polarity p2->c3 p3 Low Yield p3->c1 c4 Product Still on Column p3->c4 c5 Compound Decomposition p3->c5 s1 Add 0.5% Acetic Acid to Eluent c1->s1 s5 Use Neutral Alumina or Deactivated Silica c1->s5 s2 Reduce Sample Load / Use Larger Column c2->s2 s3 Adjust Eluent Polarity (TLC Guided) c3->s3 s4 Flush Column with Polar Solvent c4->s4 c5->s5

Caption: Common problems, their causes, and potential solutions.

References

Technical Support Center: Improving the Solubility of 3-Bromo-4-methylbenzenesulfonamide for Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Bromo-4-methylbenzenesulfonamide for aqueous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of its aromatic ring and the bromine substituent. While the sulfonamide group offers some polarity, the non-polar characteristics of the rest of the molecule dominate, leading to unfavorable interactions with water.[1] Like many sulfonamides, this compound can form a stable crystalline lattice with strong intermolecular hydrogen bonds that require significant energy to overcome for dissolution to occur.[2]

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

A2: The most common and effective strategies for improving the solubility of sulfonamides include:

  • pH Adjustment: As a weak acid, increasing the pH of the solution will ionize the sulfonamide group, forming a more soluble salt.[3][4]

  • Co-solvency: Utilizing a water-miscible organic solvent can disrupt the intermolecular forces in the crystal lattice and improve solvation.[1][2]

  • Salt Formation: Synthesizing a salt of the compound with a suitable counterion can significantly enhance its solubility.[5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[7][8][9]

Q3: How does pH affect the solubility of this compound?

A3: The sulfonamide group (-SO₂NH₂) is weakly acidic. In aqueous solutions, it can deprotonate to form an anionic species. By increasing the pH of the solution to a level above the compound's pKa, the equilibrium will shift towards the formation of this more polar, and therefore more soluble, anion.[3][4] Conversely, in acidic conditions (pH below the pKa), the compound will exist predominantly in its less soluble, unionized form.[2]

Q4: What are suitable co-solvents for this compound?

A4: Common water-miscible organic solvents for dissolving sulfonamides include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and propylene glycol.[2] It is standard practice to first prepare a concentrated stock solution in a co-solvent like DMSO and then dilute it into the aqueous reaction buffer.[2] Care must be taken to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with the experimental system.[2]

Q5: Can I use surfactants to improve the solubility of this compound?

A5: Yes, surfactants can be used to increase the apparent solubility of poorly soluble compounds. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap the this compound molecules, thereby increasing their concentration in the bulk aqueous phase.[1][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates when added to aqueous buffer. The compound's intrinsic aqueous solubility is exceeded. The pH of the buffer is too low, favoring the unionized, less soluble form.Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the buffer with vigorous stirring.[2] Adjust the pH of the aqueous buffer to be 1-2 units above the pKa of the sulfonamide to promote the formation of the more soluble anionic form.[2]
Inconsistent results in biological assays. The compound may be precipitating out of solution over time or at the experimental temperature. The organic co-solvent used for the stock solution may be interfering with the assay.Visually inspect for precipitation before and after the experiment. Consider filtering the solution before use. Reduce the final concentration of the co-solvent by preparing a more concentrated stock solution or by using a different solubility enhancement technique.[2]
Difficulty in preparing a concentrated aqueous stock solution. The solubility limit in water is too low for the desired concentration.Do not attempt to prepare a highly concentrated stock solution directly in water. Instead, utilize methods such as pH adjustment, co-solvency, or complexation to achieve the target concentration.

Data Presentation

Solvent SystemTemperature (°C)Solubility (mg/mL)Notes
Deionized Water, pH 5.025< 0.1Expected to be very low in acidic conditions.
Deionized Water, pH 7.425Value to be determinedSolubility should be higher than at pH 5.0.
0.1 M NaOH (pH ~13)25Value to be determinedExpected to have significantly higher solubility.
10% DMSO (v/v) in Water25Value to be determinedCo-solvent should increase solubility.
10% Ethanol (v/v) in Water25Value to be determinedCo-solvent should increase solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound and to prepare a solution of a desired concentration by pH modification.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Conical tubes or vials

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 4 to 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry with a standard curve or HPLC).[2]

  • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound using a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Calibrated micropipettes

Methodology:

  • Weigh a precise amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but check for compound stability at elevated temperatures.

  • For use in aqueous reactions, dilute this stock solution into the final aqueous buffer. For example, add 1 µL of the 10 mg/mL stock to 999 µL of buffer for a final concentration of 10 µg/mL (with 0.1% DMSO).

  • Always prepare a vehicle control in your experiments containing the same final concentration of the co-solvent.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_result Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Increase pH > pKa) start->ph_adjust Apply Method cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Apply Method complexation Complexation (e.g., Cyclodextrins) start->complexation Apply Method end Solubilized Compound in Aqueous Medium ph_adjust->end cosolvency->end complexation->end

Caption: Workflow for improving aqueous solubility.

ph_effect_pathway compound_unionized R-SO₂NH₂ (Unionized, Low Solubility) compound_ionized R-SO₂NH⁻ + H⁺ (Ionized, High Solubility) compound_unionized->compound_ionized Deprotonation compound_ionized->compound_unionized Protonation increase_ph Increase pH (Add Base, OH⁻) increase_ph->compound_unionized Shifts Equilibrium Right decrease_ph Decrease pH (Add Acid, H⁺) decrease_ph->compound_ionized Shifts Equilibrium Left

Caption: Effect of pH on sulfonamide ionization.

References

Catalyst Screening for Cross-Coupling Reactions with 3-Bromo-4-methylbenzenesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on catalyst screening for cross-coupling reactions with 3-bromo-4-methylbenzenesulfonamide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during cross-coupling experiments involving this compound.

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings with sulfonamide-containing substrates can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. For electron-rich aryl bromides like this compound, a sufficiently electron-rich and sterically hindered phosphine ligand is often required to promote oxidative addition and reductive elimination.

    • Recommendation: Screen a panel of catalysts and ligands. Good starting points include Pd(PPh₃)₄, Pd(dppf)Cl₂, and pre-catalysts like those from the Buchwald series (e.g., XPhos, SPhos).[1][2] Consider using palladacycle pre-catalysts which can be highly effective.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step.[4] Its strength and solubility can significantly impact the reaction rate and yield.

    • Recommendation: If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) yields poor results, try a phosphate base (e.g., K₃PO₄).[5] Ensure the base is finely powdered and anhydrous for optimal performance. In some cases, the addition of a small amount of water can be beneficial when using anhydrous base/solvent combinations.[5]

  • Solvent System: The solvent must be appropriate for the solubility of all reactants and the chosen base. It should also be thoroughly degassed to prevent catalyst oxidation.

    • Recommendation: Common solvents include toluene, dioxane, and THF, often with a small amount of water.[6][7] If solubility is an issue, consider a solvent mixture.[8] Always use dry, degassed solvents.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates.

    • Recommendation: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at a given temperature.

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to lower yields. Protodeborylation is a common side reaction.[10]

    • Recommendation: Use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).[11]

Question 2: My Buchwald-Hartwig amination is not proceeding as expected. What should I check?

Answer:

The Buchwald-Hartwig amination of this compound can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen compared to a typical amine.[12][13]

  • Catalyst System (Palladium & Ligand): This is the most critical parameter. The ligand must be carefully chosen to facilitate the C-N bond formation.

    • Recommendation: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary for coupling sulfonamides.[1][14] Start with a pre-catalyst to ensure efficient generation of the active Pd(0) species.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide.

    • Recommendation: Strong bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[14] The choice of base may need to be optimized for your specific coupling partner.

  • Solvent: The solvent must be anhydrous and free of oxygen.

    • Recommendation: Toluene, dioxane, and THF are standard solvents for Buchwald-Hartwig reactions.[6][9] Ensure they are properly dried and degassed before use.

  • Side Reactions: Hydrodehalogenation (replacement of the bromine with hydrogen) can be a competing side reaction.[6]

    • Recommendation: This can sometimes be suppressed by changing the ligand or the base.

Question 3: I am seeing multiple spots on my TLC plate, including what appears to be a homocoupling product. How can I minimize this?

Answer:

Homocoupling of the boronic acid (in Suzuki reactions) or the aryl bromide is a common side reaction.

  • Oxygen Contamination: The presence of oxygen can promote homocoupling.[10]

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[11]

  • Catalyst Loading: In some cases, high catalyst loading can contribute to side reactions.

    • Solution: Try reducing the catalyst loading to 1-2 mol%.[9]

  • Reaction Conditions: Sub-optimal conditions can favor side reactions.

    • Solution: Re-screen your reaction conditions (base, solvent, temperature) to find the optimal window for the desired cross-coupling reaction over homocoupling.

Question 4: Should I consider catalysts other than palladium?

Answer:

Yes, for certain transformations, other metals can be advantageous.

  • Copper Catalysts: Copper-based systems are effective for the N-arylation of sulfonamides and can sometimes be more cost-effective.[12][15]

  • Nickel Catalysts: Nickel catalysis is emerging as a powerful alternative to palladium, especially for cross-coupling reactions.[12][13] It has shown high efficiency for C-N bond formation with sulfonamides.[13]

Data Presentation: Catalyst and Condition Screening

The following tables summarize typical starting conditions for screening Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Aryl/Vinyl Boronic Acid or Ester1.1 - 1.5 equivalents
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%
Ligand PPh₃, SPhos, XPhos, dppf1.1 - 1.2 x Pd mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalents
Solvent Toluene, Dioxane, THF/H₂O (e.g., 4:1)Degassed
Temperature 80 - 110 °CMonitor by TLC/LC-MS

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Amine/Amide Primary/Secondary Amine or Amide1.1 - 1.5 equivalents
Palladium Pre-catalyst XPhos-Pd-G3, RuPhos-Pd-G31-5 mol%
Base NaOtBu, K₂CO₃, Cs₂CO₃1.5 - 2.5 equivalents
Solvent Toluene, DioxaneAnhydrous and Degassed
Temperature 90 - 120 °CMonitor by TLC/LC-MS

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

  • Add the degassed solvent (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To a dry Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 eq) and the base (e.g., NaOtBu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine or amide coupling partner (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Select Aryl Halide & Coupling Partner reagents Weigh Reagents: - Aryl Halide (1.0 eq) - Coupling Partner (1.1-1.5 eq) - Base (2.0-3.0 eq) start->reagents catalyst Add Catalyst/Pre-catalyst (1-5 mol%) reagents->catalyst solvent Add Degassed/Anhydrous Solvent catalyst->solvent heat Heat to Reaction Temperature (80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid R-B(OR)₂ boronic_acid->transmetalation_complex base Base base->oa_complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Coupled Product) amido_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Effect of solvent choice on 3-Bromo-4-methylbenzenesulfonamide reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylbenzenesulfonamide. The following information addresses common issues related to reaction kinetics, particularly the influence of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The most common laboratory synthesis involves the reaction of 3-Bromo-4-methylbenzenesulfonyl chloride with an amine.[1] This is a nucleophilic substitution reaction at the sulfur atom. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: How does solvent choice impact the reaction rate?

Solvent polarity plays a crucial role in the kinetics of sulfonamide formation. Polar aprotic solvents are often favored as they can stabilize charged intermediates and transition states without deactivating the nucleophilic amine through excessive solvation.[2] The reaction rate is generally influenced by the solvent's ability to solvate the reactants and transition state.

Q3: Why is my reaction yield for this compound consistently low?

Low yields in sulfonamide synthesis can stem from several factors. A primary concern is the quality of the reagents and the reaction conditions.[3] The sulfonyl chloride starting material is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3] It is also critical to use an anhydrous solvent to prevent this side reaction.[3] Additionally, ensuring the correct stoichiometry of reactants and the purity of the amine and base is essential.[3]

Q4: What are common side products in this reaction?

The primary side product is the corresponding sulfonic acid, formed from the hydrolysis of 3-Bromo-4-methylbenzenesulfonyl chloride by any residual water in the reaction mixture.[3] If the amine used is not a primary amine, over-alkylation can sometimes occur, though this is less common with sulfonamide formation.

Troubleshooting Guide

Issue: Low or No Product Yield
Potential CauseRecommended Solution
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly dried before use. Use a freshly opened bottle of 3-Bromo-4-methylbenzenesulfonyl chloride or purify it before the reaction.[3]
Wet Solvent Use anhydrous solvents.[3] Consider using molecular sieves to dry the solvent before use.
Impure Amine or Base Use a high-purity amine and base. Amines can react with atmospheric CO2, so fresh or properly stored reagents are recommended.[3]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A slight excess of the amine and base is often used.[3]
Inappropriate Reaction Temperature The reaction is often initiated at 0°C and then allowed to warm to room temperature.[3] If the reaction is slow, gentle heating may be necessary, but excessive heat can lead to side reactions.[3]
Issue: Slow Reaction Rate
Potential CauseRecommended Solution
Suboptimal Solvent Choice Refer to the data on solvent effects. A more polar aprotic solvent may increase the reaction rate.
Low Reaction Temperature If the reaction is proceeding cleanly but slowly, consider a moderate increase in the reaction temperature.
Insufficient Mixing Ensure efficient stirring to promote contact between reactants.

Effect of Solvent on Reaction Kinetics

The choice of solvent can significantly influence the rate constant (k) and overall yield of the reaction between 3-Bromo-4-methylbenzenesulfonyl chloride and a model primary amine at 25°C.

SolventDielectric Constant (ε)Rate Constant (k) (x 10⁻³ M⁻¹s⁻¹)Yield (%)
Acetonitrile37.515.292
Acetone20.78.585
Dichloromethane (DCM)8.93.175
Tetrahydrofuran (THF)7.62.570
Diethyl Ether4.30.855
Toluene2.40.340

Note: The data presented in this table is illustrative and based on general principles of chemical kinetics. Actual experimental results may vary.

Experimental Protocols

General Procedure for Kinetic Analysis:

A solution of 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3] The solution is cooled to the desired reaction temperature (e.g., 25°C). A solution of the primary amine (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in the same anhydrous solvent is then added dropwise with vigorous stirring. Aliquots of the reaction mixture are taken at regular time intervals and quenched (e.g., with a dilute acid solution). The concentration of the product or the disappearance of the starting material is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the reaction rate.

Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Yield or Slow Reaction check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_solvent Check Solvent (Anhydrous?) start->check_solvent check_conditions Review Reaction Conditions (Temp, Stoichiometry, Atmosphere) start->check_conditions reagent_issue Use fresh/purified reagents check_reagents->reagent_issue Impure or wet solvent_issue Use anhydrous solvent. Consider drying agent. check_solvent->solvent_issue Water present conditions_issue Adjust temperature or stoichiometry. Ensure inert atmosphere. check_conditions->conditions_issue Suboptimal re_evaluate Re-run Experiment and Monitor Kinetics reagent_issue->re_evaluate solvent_issue->re_evaluate conditions_issue->re_evaluate

Caption: Troubleshooting workflow for sulfonamide synthesis.

References

Temperature control in 3-Bromo-4-methylbenzenesulfonamide reactions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding temperature control in reactions involving 3-Bromo-4-methylbenzenesulfonamide to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Overcoming Reaction Temperature Issues

Unforeseen side reactions and product degradation can often be traced back to improper temperature control. This guide provides a systematic approach to identifying and resolving such issues during experiments with this compound.

Q1: My reaction is producing a low yield of the desired product and a significant amount of dark, tar-like material. What is the likely cause?

A: The formation of dark, insoluble materials is a common indicator of thermal degradation. Aromatic sulfonamides, when overheated, can undergo complex decomposition pathways leading to polymerization or charring.

Recommended Actions:

  • Verify Reaction Temperature: Ensure your reaction temperature is accurately monitored and controlled. Use a calibrated thermometer placed directly in the reaction mixture.

  • Lower Reaction Temperature: Empirically determine the optimal temperature by running the reaction at incrementally lower temperatures.

  • Analyze Byproducts: If possible, isolate and analyze the tar-like material to understand the degradation pathway. Techniques like NMR or Mass Spectrometry can provide insights.

Q2: I am observing the formation of unexpected side products. Could this be related to the reaction temperature?

A: Yes, elevated temperatures can provide the activation energy for undesired side reactions. For this compound, this could include desulfonylation, hydrolysis of the sulfonamide, or reactions involving the bromine and methyl groups.

Recommended Actions:

  • Reaction Profiling: Monitor the reaction over time at different temperatures using techniques like TLC, HPLC, or GC to identify the point at which side products begin to form.

  • Controlled Heating: Utilize an oil bath or a temperature-controlled mantle for uniform and stable heating. Avoid direct heating with a flame.

  • Review Reaction Parameters: Besides temperature, consider the impact of reaction time, solvent, and catalyst concentration on the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for reactions involving this compound?

Q2: What are the potential degradation products of this compound at elevated temperatures?

A: Based on the general thermal decomposition of benzenesulfonamides, potential degradation products could include:

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Brominated and methylated aromatic fragments

Q3: How can I monitor the thermal stability of this compound in my reaction?

A: A simple method is to perform a controlled heating experiment. A sample of the compound in the reaction solvent can be heated at various temperatures, and aliquots can be taken at different time points to be analyzed by HPLC or LC-MS to detect the appearance of degradation products.

Data Presentation

Table 1: Melting Points of Related Benzenesulfonamide Compounds

CompoundMelting Point (°C)
Benzenesulfonamide151 - 153
4-Bromo-3-methylbenzenesulfonamide148

This table provides the melting points of related compounds as an indicator of their general thermal stability in the solid state. Note that decomposition in solution during a reaction can occur at temperatures below the melting point.

Experimental Protocols

Protocol: Monitoring Thermal Stability of this compound

  • Preparation: Prepare a solution of this compound in the desired reaction solvent at a typical reaction concentration.

  • Heating: Divide the solution into several vials. Place each vial in a temperature-controlled heating block set to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.

  • Analysis: Immediately quench the reaction in the aliquot (if necessary) and analyze by a suitable method like HPLC or LC-MS.

  • Evaluation: Compare the chromatograms over time for each temperature. The appearance of new peaks or a decrease in the area of the starting material peak will indicate degradation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Temperature-Related Issues start Low Yield or Side Product Formation check_temp Is Reaction Temperature Accurately Controlled? start->check_temp implement_control Implement Precise Temperature Control (e.g., oil bath, controller) check_temp->implement_control No lower_temp Systematically Lower Reaction Temperature check_temp->lower_temp Yes implement_control->lower_temp analyze_byproducts Analyze Byproducts (HPLC, LC-MS, NMR) lower_temp->analyze_byproducts optimize_other Optimize Other Parameters (Time, Concentration, Solvent) analyze_byproducts->optimize_other resolution Problem Resolved optimize_other->resolution

Caption: Troubleshooting workflow for temperature control.

Degradation_Pathway Potential Thermal Degradation Pathways start 3-Bromo-4-methyl- benzenesulfonamide heat Elevated Temperature start->heat desulfonylation Desulfonylation heat->desulfonylation hydrolysis Hydrolysis heat->hydrolysis fragmentation Ring/Side-chain Fragmentation heat->fragmentation products1 Bromotoluene + SO3 desulfonylation->products1 products2 3-Bromo-4-methyl- benzenesulfonic acid hydrolysis->products2 products3 Smaller Volatile Molecules (CO, CO2, NOx, SOx) fragmentation->products3 polymerization Polymerization/ Tar Formation fragmentation->polymerization

Caption: Potential thermal degradation pathways.

Technical Support Center: 3-Bromo-4-methylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-4-methylbenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Bromination of p-Toluenesulfonamide

  • Question: We are experiencing low yields during the bromination of p-toluenesulfonamide to produce this compound. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the bromination step are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

    Potential CauseExplanationRecommended Solution
    Poor Regioselectivity The bromination of p-toluenesulfonamide can lead to the formation of other isomers, such as 2-bromo-4-methylbenzenesulfonamide, and poly-brominated byproducts. This is due to the activating nature of the methyl group and the directing effect of the sulfonamide group.Utilize a milder and more selective brominating agent like N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. This can enhance the regioselectivity towards the desired 3-bromo isomer.[1]
    Incomplete Reaction Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time or temperature in small increments to drive the reaction to completion.
    Decomposition of Product Prolonged exposure to harsh reaction conditions or high temperatures can lead to the decomposition of the desired product.Once the reaction is complete (as determined by monitoring), quench the reaction promptly and proceed with the work-up. Avoid excessive heating.
    Suboptimal Solvent The choice of solvent can influence the solubility of reactants and the reaction rate.Acetonitrile or a mixture of acetic acid and water are often suitable solvents for this type of bromination.[2] Experiment with different solvent systems to find the optimal one for your specific conditions.

Issue 2: Formation of Impurities During Sulfonation of 3-Bromo-4-methyltoluene

  • Question: Our sulfonation of 3-bromo-4-methyltoluene is generating significant impurities, leading to a difficult purification process. What are the likely side reactions and how can they be minimized?

  • Answer: The sulfonation of aromatic compounds, especially at an industrial scale, is prone to side reactions if not carefully controlled.

    Potential CauseExplanationRecommended Solution
    Over-sulfonation (Disulfonation) The highly reactive nature of sulfonating agents like oleum or sulfur trioxide (SO3) can lead to the introduction of a second sulfonic acid group on the aromatic ring.Carefully control the stoichiometry of the sulfonating agent. Use a slight excess of the aromatic substrate to ensure complete consumption of the sulfonating agent. Modern approaches in industrial settings utilize falling film reactors or microreactors to achieve precise stoichiometric control and rapid mixing, minimizing over-sulfonation.[3][4]
    Sulfone Formation A common side reaction in sulfonation is the formation of a diaryl sulfone, where two aromatic rings are linked by a -SO2- group. This is favored at higher temperatures.Maintain a low reaction temperature. The sulfonation of toluene derivatives is often carried out at temperatures between 0°C and 20°C. Effective heat management is crucial, especially during scale-up, as the reaction is highly exothermic.[5][6]
    Charring/Degradation Contact with concentrated sulfonating agents can cause localized overheating and decomposition of the organic material, leading to dark-colored, tarry impurities.Ensure efficient mixing and heat removal. For larger scale reactions, consider using a jacketed reactor with good agitation and a reliable cooling system. The sulfonating agent should be added gradually to the substrate.
    Isomer Formation While the directing effects of the bromo and methyl groups favor sulfonation at the desired position, small amounts of other isomers can still be formed.Optimize the reaction temperature. Lower temperatures generally favor the kinetically controlled product, which may lead to a higher proportion of the desired isomer.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound at an industrial scale?

    • A1: While specific industrial processes are often proprietary, a common and logical approach involves the regioselective bromination of p-toluenesulfonamide. This route is often preferred over the sulfonation of 3-bromo-4-methyltoluene due to the potentially hazardous nature and handling difficulties of the latter's starting material.

  • Q2: How can the final product be purified to meet pharmaceutical-grade specifications?

    • A2: Crystallization is the most effective method for purifying this compound.[2][7] A suitable solvent system, often a mixture of a good solvent (e.g., ethanol, methanol, or acetone) and an anti-solvent (e.g., water or hexane), should be developed to achieve high purity and yield. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a cold solvent, and dried.[2][7]

  • Q3: What analytical techniques are recommended for quality control during the production process?

    • A3: A combination of analytical methods is crucial for effective quality control. High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final product and for quantifying any impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the product and intermediates. Melting point analysis can provide a quick assessment of purity.

  • Q4: What are the key safety considerations when scaling up the production of this compound?

    • A4: Both sulfonation and bromination reactions present significant safety hazards, especially at scale.

      • Sulfonation: The reaction is highly exothermic, and poor heat management can lead to a runaway reaction.[5] The use of corrosive and reactive sulfonating agents like oleum or SO3 requires appropriate personal protective equipment (PPE) and handling procedures.

      • Bromination: Brominating agents like elemental bromine are toxic and corrosive. The use of N-bromosuccinimide (NBS) is a safer alternative. Adequate ventilation and containment are essential to prevent exposure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of p-Toluenesulfonamide

This protocol describes a laboratory-scale synthesis. Adjustments will be necessary for pilot or industrial-scale production, particularly concerning heat management and reagent addition rates.

  • Materials:

    • p-Toluenesulfonamide

    • N-Bromosuccinimide (NBS)

    • p-Toluenesulfonic acid monohydrate (p-TsOH)

    • Acetonitrile

    • Water

    • Sodium sulfite

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethanol (for crystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonamide (1 equivalent) in acetonitrile.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

    • To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes.

    • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any unreacted bromine.

    • Remove the acetonitrile under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from ethanol to yield this compound as a white to off-white solid.

Data Presentation

The following tables provide hypothetical, yet realistic, data to illustrate the impact of key process parameters on the yield and purity of this compound.

Table 1: Effect of Brominating Agent on Yield and Purity

Brominating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Br₂None2586585
Br₂FeBr₃2567588
NBSNone80127090
NBSp-TsOH8058597

Table 2: Influence of Temperature on Sulfone Impurity in Sulfonation

Temperature (°C)Reaction Time (h)Yield of Sulfonic Acid (%)Sulfone Impurity (%)
0490<1
252952-3
501925-7
800.585>10

Mandatory Visualization

Synthesis_Pathway pTSA p-Toluenesulfonamide Product 3-Bromo-4-methyl- benzenesulfonamide pTSA->Product Acetonitrile, Reflux NBS N-Bromosuccinimide (NBS) NBS->Product pTsOH p-TsOH (cat.) pTsOH->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC, HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Increase_Time_Temp->Check_Reaction Optimize_Reagents Optimize Brominating Agent/ Catalyst for Selectivity Multiple_Products->Optimize_Reagents Yes Degradation Product Degradation? Multiple_Products->Degradation No Optimize_Reagents->Check_Reaction Reduce_Temp_Time Reduce Temperature/ Reaction Time Degradation->Reduce_Temp_Time Yes Purification_Issue Purification Inefficient? Degradation->Purification_Issue No Reduce_Temp_Time->Check_Reaction Optimize_Crystallization Optimize Crystallization Solvent and Conditions Purification_Issue->Optimize_Crystallization Yes End Problem Resolved Purification_Issue->End No Optimize_Crystallization->End

Caption: Troubleshooting workflow for synthesis issues.

References

Effective workup procedures for reactions involving 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-methylbenzenesulfonamide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Common applications include:

  • Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups at the 3-position.

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond, coupling the aryl bromide with an amine.

  • Sonogashira Coupling: To react with a terminal alkyne.

  • Heck Coupling: To form a new carbon-carbon bond with an alkene.

The sulfonamide group can act as a directing group or be a key pharmacophore in the final molecule.

Q2: I am seeing a low yield in my Suzuki coupling reaction. What are the potential causes?

A2: Low yields in Suzuki couplings with this compound can stem from several factors. Common issues include inactive catalyst, poor choice of base or solvent, or issues with the boronic acid/ester coupling partner. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the problem.

Q3: How can I effectively remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?

A3: Palladium residues can be challenging to remove completely. Common methods include:

  • Filtration: Passing the reaction mixture through a pad of Celite® or silica gel can remove a significant portion of the precipitated palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to sequester palladium.

  • Charcoal Treatment: Activated carbon can be used to adsorb residual palladium, although it may also adsorb some of your product.

  • Specialized Scavengers: Thiol-functionalized silica gels are commercially available and are highly effective at scavenging palladium.

Q4: My purified product still contains starting material. How can I improve the purification?

A4: If your final product is contaminated with unreacted this compound, consider the following purification strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found.

  • Flash Chromatography: Optimizing the solvent gradient for your column chromatography can improve separation. A shallower gradient around the elution point of your product and starting material may be necessary.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography is a powerful tool.

Troubleshooting Guides

Low Reaction Conversion

If you are experiencing low conversion of your starting material, this compound, consider the following potential issues and solutions.

Potential Cause Suggested Action
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be required. Screen a variety of bases to find the optimal one for your specific reaction.
Poor Solvent Choice Ensure your solvent is anhydrous, especially for reactions sensitive to water. Common solvents for cross-coupling include toluene, dioxane, and DMF. A solvent screen may be beneficial.
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature in increments of 10-20 °C.
Degradation of Coupling Partner Boronic acids can be prone to degradation. Use a fresh, high-quality source of your coupling partner.
Product Purification Challenges

Effectively purifying the product of a reaction involving this compound is crucial. The following table outlines common purification issues and their remedies.

Problem Possible Cause Suggested Solution
Product is an oil, not a solid The product may be impure, or it may naturally be an oil at room temperature.Try to purify further using column chromatography. If it is still an oil, it may be the true form of the product.
Difficulty removing tin byproducts (from Stille coupling) Tributyltin halides are common byproducts and can be difficult to remove.An aqueous KF wash can precipitate the tin salts, which can then be filtered off.
Product co-elutes with starting material in column chromatography The polarity of the product and starting material are very similar.Try a different solvent system for your chromatography. A 2D TLC analysis can help in identifying a suitable solvent system.
Product degradation on silica gel The sulfonamide or other functional groups in your product may be sensitive to the acidic nature of silica gel.Use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the toluene/H₂O solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Standard Workup Procedure

This procedure details a standard aqueous workup for a Suzuki-Miyaura coupling reaction as described above.

Procedure:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start Combine Reactants: This compound Arylboronic Acid Base (K₂CO₃) solvent Add Solvent & Degas: Toluene/H₂O start->solvent 1 catalyst Add Catalyst: Pd(PPh₃)₄ solvent->catalyst 2 heat Heat & Stir: 90-100 °C, 4-16h catalyst->heat 3 cool Cool to Room Temperature heat->cool Reaction Complete dilute Dilute with Ethyl Acetate cool->dilute 4 wash Aqueous Washes: Water, Brine dilute->wash 5 dry Dry Organic Layer: Na₂SO₄ or MgSO₄ wash->dry 6 concentrate Concentrate in vacuo dry->concentrate 7 purify Purify Crude Product: Recrystallization or Chromatography concentrate->purify 8 product Final Product purify->product G start Low Reaction Yield catalyst Is the catalyst active? start->catalyst base Is the base appropriate? catalyst->base Yes sol_catalyst Use fresh catalyst and ligand. Ensure inert atmosphere. catalyst->sol_catalyst No solvent Is the solvent anhydrous and suitable? base->solvent Yes sol_base Screen different bases (e.g., Cs₂CO₃, NaOtBu). base->sol_base No temp Is the reaction temperature optimal? solvent->temp Yes sol_solvent Use anhydrous solvent. Consider a solvent screen. solvent->sol_solvent No reagents Are the reagents (e.g., boronic acid) pure? temp->reagents Yes sol_temp Increase temperature incrementally. temp->sol_temp No sol_reagents Use fresh, high-purity reagents. reagents->sol_reagents No

Methods for removing unreacted starting materials from 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials and byproducts from 3-Bromo-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials and impurities in my crude this compound?

A1: The impurities present in your crude product will depend on the synthetic route used. Two common synthetic pathways lead to this compound, each with its own set of potential impurities.

  • Route 1: Bromination of 4-methylbenzenesulfonamide. The primary impurities are likely to be the unreacted starting material, 4-methylbenzenesulfonamide, and potentially over-brominated products such as dibromo-4-methylbenzenesulfonamide.

  • Route 2: From 3-bromo-4-methylaniline. This route typically involves diazotization followed by a reaction to introduce the sulfonamide group. Potential impurities include unreacted 3-bromo-4-methylaniline and byproducts from the diazotization reaction, such as corresponding phenol derivatives.

In both cases, inorganic salts from the reaction workup may also be present.

Q2: How do I choose the best method for purifying my this compound?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[1] It is generally faster and more scalable than column chromatography. This method is ideal if your crude product is mostly the desired compound with minor impurities that have different solubility profiles.

  • Column chromatography is a more powerful separation technique that can separate compounds with very similar properties.[2] It is the preferred method if your crude product is a complex mixture with multiple components or if the impurities have similar solubility to your product.

A common approach is to first attempt purification by recrystallization. If this does not yield a product of sufficient purity, column chromatography can then be employed.

Q3: How can I assess the purity of my this compound after purification?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the number of components in your sample.[3][4][5] A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and detecting all components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities by the presence of unexpected signals.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Q: My compound is not dissolving in the recrystallization solvent, even at high temperatures. What should I do?

A: This indicates that the solvent is not suitable for your compound. You should try a more polar solvent or a solvent mixture. For sulfonamides, mixtures of ethanol and water are often effective.[3] Start with a small amount of your crude product and test its solubility in different solvents to find an appropriate one.

Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. Try one of the following solutions:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. You can do this by leaving it at room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound, if available.

Q: I have a low yield of crystals after recrystallization. What went wrong?

A: Low yield can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling for too short a time: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent.

Column Chromatography

Q: My compound is not moving down the column. What should I do?

A: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (silica gel). You need to increase the polarity of your eluent.[2] If you are using a mixture of solvents (e.g., hexane and ethyl acetate), gradually increase the proportion of the more polar solvent.

Q: My compound is coming off the column too quickly and is not separating from the impurities. What is the problem?

A: This suggests that your eluent is too polar. Your compound has a low affinity for the stationary phase and is being washed through the column with the solvent front. You should use a less polar eluent. Decrease the proportion of the polar solvent in your mobile phase.

Q: The separation between my compound and an impurity is poor, resulting in mixed fractions. How can I improve the separation?

A: To improve the resolution between two compounds, you can:

  • Use a shallower solvent gradient: If you are running a gradient elution, a slower, more gradual increase in polarity can improve separation.

  • Try a different solvent system: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation.

  • Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.[6]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying this compound that is already relatively pure.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

ParameterValue/Condition
Primary SolventEthanol
Anti-SolventWater
Cooling MethodSlow cooling to room temperature, followed by an ice bath
Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for the separation of this compound from less polar or more polar impurities.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into a glass column and allow the silica to settle, creating a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

ParameterStationary PhaseMobile Phase (Example)Elution Mode
Value Silica GelHexane/Ethyl AcetateGradient or Isocratic

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Completely Dissolved add_solvent->dissolved_product hot_filtration Filter Hot Solution dissolved_product->hot_filtration If insoluble impurities cool_solution Slow Cooling dissolved_product->cool_solution impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed impurities_removed->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation ice_bath Cool in Ice Bath crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Validation & Comparative

Spectroscopic Characterization: A Comparative Guide to 3-Bromo-4-methylbenzenesulfonamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-methylbenzenesulfonamide with two structurally similar alternatives: 4-methylbenzenesulfonamide and 3-bromobenzenesulfonamide. The following sections detail their characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data for this compound, predicted spectral data is presented for this compound and is clearly indicated. This information is crucial for the unambiguous identification and quality control of these compounds in research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Multiplicity
This compound (Predicted) 7.95 (d, 1H), 7.65 (dd, 1H), 7.40 (d, 1H), 4.80 (s, 2H, -SO₂NH₂), 2.45 (s, 3H, -CH₃)
4-Methylbenzenesulfonamide 7.75 (d, 2H), 7.33 (d, 2H), 4.65 (s, 2H, -SO₂NH₂), 2.43 (s, 3H, -CH₃)
3-Bromobenzenesulfonamide 7.97 (t, J = 1.9 Hz, 1H), 7.84-7.80 (m, 2H), 7.54 (t, J = 7.9 Hz, 1H), 7.50 (bs, 2H, -SO₂NH₂)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound (Predicted) 144.5, 140.0, 136.0, 132.5, 130.0, 125.0, 23.0
4-Methylbenzenesulfonamide 143.4, 133.6, 129.7, 127.9, 21.7
3-Bromobenzenesulfonamide Data not available in the search results.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) 3350-3250 (N-H stretch), 1340-1310 & 1160-1140 (SO₂ stretch), 1600-1450 (C=C aromatic stretch), 800-600 (C-Br stretch)
4-Methylbenzenesulfonamide 3340, 3240 (N-H stretch), 1330, 1150 (SO₂ stretch), 1595 (C=C aromatic stretch)[2]
3-Bromobenzenesulfonamide FT-IR data is available but specific peak values are not detailed in the search results. General sulfonamide and aromatic bromide absorptions are expected.[3]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound (Predicted) M⁺: 249/251 (due to Br isotopes). Fragments: [M-SO₂]⁺, [M-NH₂]⁺, [C₇H₇Br]⁺
4-Methylbenzenesulfonamide M⁺: 171. Fragments: 155, 91, 65[4][5]
3-Bromobenzenesulfonamide [M-H]⁻: 235.98[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling was used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. For EI, a standard electron energy of 70 eV is typically employed.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions were determined using a quadrupole or time-of-flight (TOF) mass analyzer.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR FT-IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

1H NMR spectrum analysis of 3-Bromo-4-methylbenzenesulfonamide and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 1H NMR spectra of 4-methylbenzenesulfonamide derivatives, highlighting the influence of bromine substitution on the aromatic proton signals.

This guide provides a comparative analysis of the 1H NMR spectra of N-phenyl-4-methylbenzenesulfonamide and its brominated analogue, N-benzyl-3-bromo-4-methylbenzenesulfonamide. The introduction of a bromine atom to the benzenesulfonamide ring significantly influences the chemical shifts of the aromatic protons, providing valuable structural information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Data Presentation

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
N-phenyl-4-methylbenzenesulfonamide 7.66 (d, J = 8.3 Hz, 2H), 7.23 (d, J = 8.2 Hz, 2H), 7.18 (d, J = 8.8 Hz, 2H), 7.03 (d, J = 8.8 Hz, 2H), 7.32 (s, 1H, NH)2.38 (s, 3H)-
N-benzyl-3-bromo-4-methylbenzenesulfonamide 7.26 – 7.19 (m, 4H), 7.03 (td, J = 7.7, 1.6 Hz, 1H), 6.97 (s, 1H, NH)2.37 (s, 3H)7.65 (d, J = 8.3 Hz, 3H), 4.04 (d, J=6.1 Hz, 2H)

Experimental Protocols

The following is a general experimental protocol for acquiring 1H NMR spectra of benzenesulfonamide derivatives, based on methodologies reported in the literature.[1]

Sample Preparation: Approximately 5-10 mg of the sulfonamide derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: 1H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Acquisition: The data is acquired at room temperature. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is processed using an appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structural differences between N-phenyl-4-methylbenzenesulfonamide and N-benzyl-3-bromo-4-methylbenzenesulfonamide and highlights the protons that are most affected by the bromine substitution in the 1H NMR spectrum.

G Structural Comparison and 1H NMR Signal Correlation cluster_0 N-phenyl-4-methylbenzenesulfonamide cluster_1 N-benzyl-3-bromo-4-methylbenzenesulfonamide a a_protons Aromatic Protons: ~7.0-7.7 ppm Methyl Protons: ~2.4 ppm b_protons Aromatic Protons: Shifts influenced by Br Methyl Protons: ~2.4 ppm a_protons->b_protons Bromine substitution causes downfield shifts of adjacent aromatic protons and introduces more complex splitting patterns. b

Caption: Structural comparison and its effect on 1H NMR.

Analysis and Comparison

The 1H NMR spectrum of N-phenyl-4-methylbenzenesulfonamide displays characteristic signals for the protons on both aromatic rings and the methyl group. The protons on the tosyl group (4-methylbenzenesulfonyl) typically appear as two doublets in the aromatic region, while the protons on the N-phenyl group also give rise to signals in this region. The methyl protons appear as a singlet at approximately 2.38 ppm.[1]

The introduction of a bromine atom at the 3-position of the benzenesulfonamide ring in N-benzyl-3-bromo-4-methylbenzenesulfonamide leads to notable changes in the aromatic region of the 1H NMR spectrum. The electron-withdrawing nature and the magnetic anisotropy of the bromine atom cause a downfield shift (to a higher ppm value) of the adjacent aromatic protons. This effect is a key diagnostic feature for confirming the position of the bromine substituent.

In the case of N-benzyl-3-bromo-4-methylbenzenesulfonamide, the aromatic protons of the brominated ring will exhibit a more complex splitting pattern compared to the unsubstituted analogue due to the different electronic environment and coupling interactions. The signals for the benzyl group protons, a singlet for the methylene group and multiplets for the phenyl group, will also be present. The methyl group protons are relatively unaffected by the bromine substitution on the aromatic ring and are expected to remain as a singlet at a similar chemical shift.

References

Interpreting 13C NMR Data for 3-Bromo-4-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comparative analysis of the predicted 13C NMR spectrum of 3-bromo-4-methylbenzenesulfonamide against related, experimentally characterized compounds. By understanding the substituent effects on the carbon chemical shifts, researchers can confidently interpret the spectral data for this and similar molecules.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on the known experimental data of 4-methylbenzenesulfonamide and established substituent chemical shift (SCS) effects of a bromine atom on a benzene ring. For a robust comparison, the experimental data for 4-methylbenzenesulfonamide and the predicted data for 3-bromobenzenesulfonamide are also presented.

The assignments are based on the expected electronic effects of the electron-withdrawing sulfonamide group, the electron-donating methyl group, and the electronegative bromine atom. The substitution pattern in this compound leads to a unique set of chemical shifts for each aromatic carbon, making its 13C NMR spectrum distinct from its simpler analogues.

Carbon Atom4-Methylbenzenesulfonamide (Experimental, DMSO-d6) δ (ppm)[1]3-Bromobenzenesulfonamide (Predicted) δ (ppm)This compound (Predicted) δ (ppm)
C1 (C-SO2NH2)139.04~142~139
C2125.95~129~127
C3128.83~122 (C-Br)~123 (C-Br)
C4144.68~136~145 (C-CH3)
C5128.83~131~131
C6125.95~126~129
CH321.25-~22

Assigning the Carbon Signals in this compound

The following diagram illustrates the predicted assignment of the 13C NMR chemical shifts to the respective carbon atoms in this compound.

G Predicted 13C NMR Assignments for this compound cluster_0 C1 C1 (~139 ppm) Structure C1->Structure C2 C2 (~127 ppm) C2->Structure C3 C3 (~123 ppm) C3->Structure C4 C4 (~145 ppm) C4->Structure C5 C5 (~131 ppm) C5->Structure C6 C6 (~129 ppm) C6->Structure CH3 CH3 (~22 ppm) CH3->Structure

Caption: Structure of this compound with predicted chemical shifts.

Experimental Protocol for 13C NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Ensure the sample is fully dissolved to avoid solid particles which can degrade spectral resolution.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although routine 13C NMR is generally not quantitative.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure a flat baseline.

  • Calibrate the chemical shift axis using the known chemical shift of the deuterated solvent (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

  • Identify and label the peak positions.

Workflow for 13C NMR Analysis

The general workflow for acquiring and interpreting a 13C NMR spectrum is outlined below.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (NMR Spectrometer) SamplePrep->DataAcq Insert Sample Processing Data Processing (Fourier Transform, Phasing, Calibration) DataAcq->Processing Generate FID Interpretation Spectral Interpretation (Peak Assignment, Structural Elucidation) Processing->Interpretation Generate Spectrum

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into a molecule's composition and structure through its fragmentation pattern. This guide offers a detailed examination of the predicted mass spectrometry fragmentation of 3-Bromo-4-methylbenzenesulfonamide, comparing it with related chemical structures and providing a comprehensive experimental protocol for its analysis.

Unraveling the Fragmentation Fingerprint

The mass spectrum of this compound is expected to exhibit a unique fingerprint, characterized by the presence of a bromine atom and the sulfonamide functional group. While no direct experimental data for this specific molecule is publicly available, a predictive analysis based on the well-established fragmentation patterns of aromatic sulfonamides and organobromine compounds allows for a detailed forecast of its behavior under mass spectrometric analysis.

A key characteristic of any bromine-containing compound is the presence of two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2][3] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass units (m/z).[1][2][3]

The fragmentation of aromatic sulfonamides is also well-documented, often involving the cleavage of the C-S and S-N bonds. A notable fragmentation pathway for some aromatic sulfonamides is the extrusion of sulfur dioxide (SO2), a loss of 64 mass units.[4]

Based on these principles, the predicted major fragmentation pathways for this compound are outlined below.

Predicted Fragmentation Data
Fragment Ion (m/z) Proposed Structure/Identity Key Fragmentation Event Notes
265/267[M+H]+Protonated molecular ionThe M+2 peak at m/z 267 will be of similar intensity to the M peak at m/z 265 due to the bromine isotopes.
201/203[M+H - SO2]+Loss of sulfur dioxideA common fragmentation for aromatic sulfonamides.[4]
186/188[Br-C6H3(CH3)-S]+Cleavage of the S-N bond
170[Br-C6H3(CH3)]+Loss of SO2 and NH2
155[C6H4-SO2NH2]+Loss of Br and CH3
91[C7H7]+Tropylium ionA common fragment for toluene derivatives.
79/81[Br]+Bromine cation

Visualizing the Fragmentation Pathway

The anticipated fragmentation cascade of this compound can be visualized as a logical pathway, originating from the protonated molecular ion.

Fragmentation_Pathway M [M+H]+ m/z 265/267 F1 [M+H - SO2]+ m/z 201/203 M->F1 -SO2 F2 [Br-C6H3(CH3)-S]+ m/z 186/188 M->F2 -NH2 F3 [Br-C6H3(CH3)]+ m/z 170 F1->F3 -NH2 F2->F3 -S F4 [C7H7]+ m/z 91 F3->F4 -Br

References

Unveiling Molecular Architectures: A Comparative Guide to Single-Crystal X-ray Diffraction of 3-Bromo-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for elucidating the absolute structural details of crystalline compounds.[1][2] This guide provides a comparative analysis of the crystallographic data of 3-bromo-4-methylbenzenesulfonamide derivatives, offering insights into their molecular conformations and intermolecular interactions. We also present a standardized experimental protocol for SC-XRD and discuss alternative characterization techniques.

Performance Comparison: Crystallographic Data of Sulfonamide Derivatives

The following table summarizes key crystallographic parameters for a selection of sulfonamide derivatives, offering a quantitative comparison of their solid-state structures. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
N-(4-bromophenyl)-4-methoxybenzenesulfonamideC₁₃H₁₂BrNO₃SMonoclinicP2₁11.9124(7)4.9670(3)11.9124(7)104.71681.74(7)2[3]
N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamideC₁₈H₁₇BrFN₅O₂MonoclinicP2₁/c19.3571(8)13.4295(12)7.3036(5)93.372(5)1895.3(2)4[4]
(E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamideC₂₁H₂₀N₂O₃S--------[5][6]
N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide)C₂₃H₁₈N₂O₇S₂--------[5][6]
N-allyl-4-methylbenzenesulfonamide---------[7]
1-[(4-methylbenzene)sulfonyl]pyrrolidine---------[7]
4-methyl-N-(4-methylbenzyl)benzenesulfonamide---------[7]

Experimental Protocols

A typical workflow for the determination of small molecule crystal structures is described below.[8]

Synthesis and Crystallization

A common route for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[9] For this compound derivatives, a suitable amine would be reacted with 3-bromo-4-methylbenzenesulfonyl chloride.

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or recrystallization techniques.[9] The synthesized compound is dissolved in an appropriate solvent to form a saturated or near-saturated solution.[9] This solution is then allowed to evaporate slowly, or the temperature is gradually decreased to induce crystallization. The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 30-300 microns in size) is selected and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[4]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality.

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_analysis Structural Analysis synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Data Analysis & Comparison validation->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Alternatives to Single-Crystal X-ray Diffraction

While SC-XRD provides unparalleled detail for well-ordered single crystals, obtaining suitable crystals can be a significant bottleneck. In such cases, other techniques can provide valuable structural information.

  • Powder X-ray Diffraction (PXRD): PXRD is used when only microcrystalline material is available.[10][11] While it does not provide the same level of atomic detail as SC-XRD, it is a powerful tool for identifying crystalline phases, determining unit cell parameters, and in some cases, solving crystal structures.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution. It can provide information about connectivity, stereochemistry, and conformation.

  • Hirshfeld Surface Analysis: This computational method is used to analyze intermolecular interactions in the crystal packing.[5][6][12] It provides a visual representation of the different types of contacts and their relative contributions to the overall crystal stability.[5][6]

The following diagram illustrates the relationship between these techniques in the context of structural elucidation.

logical_relationship cluster_primary Primary Structural Elucidation sc_xrd Single-Crystal XRD (Definitive 3D Structure) pxrd Powder XRD (Phase ID, Unit Cell) nmr NMR Spectroscopy (Solution Structure, Connectivity) hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions)

Caption: Relationship between SC-XRD and alternative structural analysis techniques.

References

A Comparative Guide to Purity Assessment of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for chemical compounds like 3-Bromo-4-methylbenzenesulfonamide is a critical aspect of quality control in research, development, and manufacturing. This guide provides a comparative overview of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), for assessing the purity of this compound. Alternative techniques are also discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed for the purity assessment of sulfonamides. The choice of method often depends on the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for purity determination due to its high resolving power and quantitative accuracy.[1][2] Other methods like Thin-Layer Chromatography (TLC) and melting point analysis can serve as simpler, more rapid screening tools.

A summary of the performance characteristics of common analytical techniques for sulfonamide purity is presented below.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1]Retention time (t R ), peak area/height for quantification, % purity.[1]High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1]Robust, reproducible, widely available, suitable for routine quality control.[1]Requires reference standards, potential for co-elution with impurities.[1]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.[1]Retention factor (R f ), visual estimation of impurity spots.ModerateSemi-quantitative at bestSimple, rapid, low cost, suitable for reaction monitoringLower resolution and sensitivity compared to HPLC, less precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Retention time, mass-to-charge ratio (m/z) for identification and confirmation.Very HighExcellentProvides structural information, high selectivity and sensitivity.[2]Higher cost and complexity, potential for matrix effects.[2]
Melting Point Analysis Determination of the temperature range over which a solid melts.Melting point range.LowNot a quantitative method for purityRapid, simple, and inexpensive preliminary assessment.[3]Impurities may not always depress the melting point significantly, not suitable for non-crystalline materials.[3]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Retention time, peak area for quantification.High (for volatile compounds)GoodHigh resolution for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes; derivatization may be required for sulfonamides.[2][4]
Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below is a representative HPLC method protocol for the purity assessment of this compound, based on methods for similar sulfonamide compounds.[3] An alternative TLC method is also described.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the quantitative determination of the purity of this compound and the separation of its potential impurities.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.[1][3]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

5. Data Analysis:

  • Integrate the peak areas of the main this compound peak and all impurity peaks in the chromatogram of the test sample.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Thin-Layer Chromatography (TLC) Method

This protocol describes a basic TLC method for the qualitative assessment of this compound purity.

1. Materials and Reagents:

  • This compound standard and sample

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent (e.g., Ethyl acetate:Hexane, 1:1 v/v)

  • Methanol (for sample preparation)

  • Visualization agent (e.g., UV light at 254 nm, fluorescamine spray).[1]

2. Procedure:

  • Sample Preparation: Prepare concentrated solutions (~1-5 mg/mL) of the standard and sample in methanol.

  • Spotting: Apply small spots of the standard and sample solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, let it dry, and visualize the spots under UV light at 254 nm. For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides may appear as fluorescent spots.[1][5]

  • Analysis: Compare the chromatogram of the sample to the standard. The presence of additional spots in the sample lane indicates impurities.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the HPLC workflow for purity analysis.

HPLC_Workflow A Sample & Standard Preparation E Sample Injection A->E B HPLC System Equilibration C Blank Injection (Diluent) B->C D Standard Injection (System Suitability) C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Data Acquisition & Processing G->H I Purity Calculation & Reporting H->I

Caption: HPLC experimental workflow for purity analysis.

Logical Comparison of HPLC and TLC

The following diagram illustrates the logical relationship and decision-making process when choosing between HPLC and TLC for purity assessment.

Purity_Analysis_Decision start Purity Assessment Required quant Quantitative Analysis? start->quant hplc HPLC Method quant->hplc Yes tlc TLC Method quant->tlc No (Qualitative) report Report Results hplc->report tlc->report

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-methylbenzenesulfonamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 3-Bromo-4-methylbenzenesulfonamide and its key positional isomers. In the absence of direct comparative experimental studies in the literature, this document leverages established principles of physical organic chemistry to forecast relative reactivity in common, synthetically important reactions. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for constructing complex molecular architectures.[1][2]

Introduction to the Isomers

Benzenesulfonamides are a cornerstone scaffold in pharmaceutical development. The introduction of a bromine atom and a methyl group provides distinct vectors for chemical modification. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][3] The relative positions of the bromo, methyl, and sulfonamide substituents on the benzene ring profoundly influence the reactivity of the C-Br bond through a combination of electronic and steric effects.[4][5][6]

This guide will compare the following key isomers:

  • Isomer A: this compound

  • Isomer B: 2-Bromo-4-methylbenzenesulfonamide

  • Isomer C: 4-Bromo-3-methylbenzenesulfonamide

  • Isomer D: 5-Bromo-2-methylbenzenesulfonamide

Isomers cluster_A Isomer A: this compound cluster_B Isomer B: 2-Bromo-4-methylbenzenesulfonamide cluster_C Isomer C: 4-Bromo-3-methylbenzenesulfonamide cluster_D Isomer D: 5-Bromo-2-methylbenzenesulfonamide A A B B C C D D

Figure 1. Structures of the compared benzenesulfonamide isomers.

Predicted Reactivity Analysis

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond.[7][8] The efficiency of this step is governed by the electronic properties and steric environment of the C-Br bond.

  • Electronic Effects: Electron-withdrawing groups (EWGs) generally increase the rate of oxidative addition by lowering the electron density of the aromatic ring and making the carbon atom of the C-Br bond more electrophilic. The sulfonamide group (-SO2NH2) is a powerful EWG through both induction and resonance (meta-directing). The methyl group (-CH3) is a weak electron-donating group (EDG) through induction and hyperconjugation (ortho/para-directing).[6][9]

  • Steric Effects: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.[5]

The following diagram illustrates the interplay of these effects, which forms the basis for the reactivity predictions.

Reactivity_Factors Reactivity Reactivity in Pd Cross-Coupling OxidativeAddition Rate of Oxidative Addition (Pd(0) into C-Br bond) Reactivity->OxidativeAddition is dependent on ElectronicEffects Electronic Effects OxidativeAddition->ElectronicEffects influenced by StericEffects Steric Effects OxidativeAddition->StericEffects influenced by EWG Electron-Withdrawing Groups (-SO2NH2) - Accelerate Reaction ElectronicEffects->EWG EDG Electron-Donating Groups (-CH3) - Decelerate Reaction ElectronicEffects->EDG OrthoHindrance Ortho-Substituent Hindrance - Decelerate Reaction StericEffects->OrthoHindrance

Figure 2. Factors influencing aryl bromide reactivity in cross-coupling.

Data Presentation: Predicted Reactivity Comparison

This table summarizes the predicted relative reactivity of the isomers based on the principles outlined above. "Reactivity Score" is a qualitative prediction where a higher score implies a faster reaction rate in typical palladium-catalyzed couplings.

IsomerStructureKey Substituent PositionsPredicted Electronic Effect on C-Br BondPredicted Steric HindrancePredicted Relative Reactivity
A This compound-SO2NH2 is meta-CH3 is paraModerate Activation: The strongly withdrawing -SO2NH2 group is meta and has a less pronounced activating effect compared to a para position. The donating -CH3 group is para.Low: No ortho substituents.Moderate
B 2-Bromo-4-methylbenzenesulfonamide-SO2NH2 is ortho-CH3 is metaModerate Activation: The withdrawing -SO2NH2 group is ortho, but its effect is countered by potential steric hindrance.High: The bulky -SO2NH2 group is ortho to the bromine, significantly hindering the catalyst's approach.Low
C 4-Bromo-3-methylbenzenesulfonamide-SO2NH2 is para-CH3 is metaHigh Activation: The strongly withdrawing -SO2NH2 group is para to the bromine, providing maximum electronic activation for oxidative addition.Low: No ortho substituents.Highest
D 5-Bromo-2-methylbenzenesulfonamide-SO2NH2 is ortho-CH3 is paraModerate Activation: The withdrawing -SO2NH2 group is ortho.Moderate: The smaller -CH3 group is ortho to the bromine, providing less hindrance than the sulfonamide in Isomer B.Moderate-High

Predicted Reactivity Order: C > D > A > B

Experimental Protocols

While specific data for these isomers is unavailable, researchers can utilize the following generalized, robust protocols as a starting point for experimental validation. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.[7][10]

This protocol is adapted from standard literature procedures for the coupling of aryl bromides with boronic acids.[11][12]

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide isomer (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos or XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

This protocol is for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[3][8][13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide isomer (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv) to a flame-dried reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 0.03-0.06 mmol, 3-6 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vessel and heat the mixture with stirring at 90-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction as described in the protocols.

Experimental_Workflow Start Start Setup Prepare Reaction Vessel (Flame-dried, inert atmosphere) Start->Setup Reagents Add Solids: Aryl Bromide, Coupling Partner, Base Setup->Reagents Catalyst Add Catalyst System: Pd Precatalyst + Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (e.g., 80-120 °C, 4-24h) Solvent->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Figure 3. Generalized workflow for palladium-catalyzed cross-coupling.

Disclaimer: The reactivity predictions in this guide are based on established chemical theory and are intended for informational and planning purposes. Experimental validation is essential to determine the actual reactivity and optimal reaction conditions for each specific isomer and coupling partner.

References

The Halogen Effect: A Comparative Analysis of Bromo- vs. Chloro-Substituted Benzenesulfonamides in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of bromo- and chloro-substituted benzenesulfonamides, supported by experimental data. The choice of halogen substitution on the benzenesulfonamide scaffold can profoundly influence the compound's biological activity, impacting its potential as a therapeutic agent. This guide synthesizes available data on the enzyme inhibitory, anticancer, and antimicrobial activities of these halogenated sulfonamides.

The introduction of a bromine or chlorine atom to the benzenesulfonamide core alters the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, affect the compound's interaction with biological targets, leading to variations in potency and selectivity. This comparative guide delves into these differences, with a particular focus on carbonic anhydrase inhibition, where direct comparative data is most robust.

At a Glance: Key Differences in Biological Activity

The position and nature of the halogen substituent on the benzene ring of benzenesulfonamide derivatives are critical determinants of their biological efficacy and selectivity. While comprehensive, direct comparative data across all biological targets is not uniformly available, a significant body of research on human carbonic anhydrase (hCA) inhibition offers valuable insights into the structure-activity relationship (SAR). Generally, both bromo- and chloro-substituents can confer potent inhibitory activity. For instance, in the context of hCA inhibition, both bromo- and chloro-substituted analogues have demonstrated potent, often nanomolar, inhibitory activity against various isoforms.[1][2] The specific substitution pattern, however, fine-tunes the selectivity profile. In anticancer and antimicrobial applications, the available data is more sporadic, making direct head-to-head comparisons challenging. Nevertheless, existing studies indicate that the electronic and steric properties imparted by the halogen are crucial for the compound's interaction with its biological target.

Comparative Efficacy as Carbonic Anhydrase Inhibitors

A significant area where the biological efficacy of bromo- and chloro-substituted benzenesulfonamides has been directly compared is in the inhibition of human carbonic anhydrases (hCAs).[1][2] CAs are a family of metalloenzymes involved in numerous physiological processes, and certain isoforms, like CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.

A key study by Matulienė et al. (2021) provides a direct comparison of methyl 2-halo- and 4-halo-5-sulfamoyl-benzoates, including 2-bromo, 4-bromo, 2-chloro, and 4-chloro derivatives, against twelve human CA isoforms. The data from this study, summarized below, reveals that both bromo- and chloro-substitution can lead to highly potent and selective inhibitors of the cancer-associated CA IX isoform.

Compound TypeTarget IsoformDissociation Constant (Kd, nM) Range
2-Bromo-Substituted hCA I>100
hCA II~10-100
hCA IX~0.1 - 1
hCA XII~1 - 10
4-Bromo-Substituted hCA I>100
hCA II~1 - 10
hCA IX~0.1 - 1
hCA XII~1 - 10
2-Chloro-Substituted hCA I>100
hCA II~10-100
hCA IX~0.1 - 1
hCA XII~1 - 10
4-Chloro-Substituted hCA I>100
hCA II~1 - 10
hCA IX~0.1 - 1
hCA XII~1 - 10

Note: The table presents an approximate range of Kd values for different derivatives within each class from the study by Matulienė et al. (2021). Lower Kd values indicate higher binding affinity.[1][2][3]

As the data indicates, both bromo- and chloro-substituted benzenesulfonamides can act as potent inhibitors of the cancer-associated isoform hCA IX, with affinities in the sub-nanomolar to low nanomolar range. Their selectivity against the ubiquitous cytosolic isoforms hCA I and hCA II varies depending on the full molecular structure of the derivative.

Anticancer and Antimicrobial Activities: An Overview

While direct, side-by-side comparative studies are less common for anticancer and antimicrobial activities, the existing literature allows for a compiled comparison.

Anticancer Activity

Various studies have investigated the anticancer potential of benzenesulfonamide derivatives bearing either a bromo or a chloro substituent. For instance, a 4-substituted benzenesulfonamide analog was identified as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM.[3][4] Other research has explored benzenesulfonamide-bearing imidazole derivatives for their activity against triple-negative breast cancer and melanoma.[5][6]

Compound ClassCancer Cell LineActivity (IC50/EC50, µM)
Bromo-substituted Benzenesulfonamides
3-(4-(4-bromophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamideMDA-MB-231 (Breast)Data not specified in abstract
IGR39 (Melanoma)Data not specified in abstract
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives with bromineSK-N-MC (Neuroblastoma)Generally decreased activity
Chloro-substituted Benzenesulfonamides
Benzenesulfonamide-bearing imidazole with 4-chloro substituentMDA-MB-231 (Breast)20.5 ± 3.6
IGR39 (Melanoma)27.8 ± 2.8
3-Chloro-2-methylbenzene sulfonamide analogMDA-MB-231 (Breast)30.4
4-Thiazolone-benzenesulfonamide with chloro substituent (4d)MCF-7 (Breast)Moderate activity

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[5][7][8]

Antimicrobial Activity

The antimicrobial properties of halogenated benzenesulfonamides have also been a subject of investigation. For example, derivatives of N-(thiazol-2-yl)benzenesulfonamides have shown antibacterial activity.[9]

Compound ClassBacterial StrainActivity (MIC, µg/mL or µmol/L)
Bromo-substituted Benzenesulfonamides
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamideStaphylococcus aureus (MRSA USA300)5.6
3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamideMycobacterium abscessus complex>64
Chloro-substituted Benzenesulfonamides
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25 (µmol/L)
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 (µmol/L)

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[9][10][11]

Signaling Pathways and Experimental Workflows

The biological effects of bromo- and chloro-substituted benzenesulfonamides are mediated through their interaction with specific molecular targets, which in turn modulates various signaling pathways.

Carbonic Anhydrase IX Signaling in Cancer

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding event blocks the access of the substrate (CO₂), thereby inhibiting the enzyme's catalytic activity. In the context of cancer, the inhibition of CA IX, a hypoxia-inducible enzyme, has significant downstream effects. CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting CA IX, these sulfonamides can help to reverse this acidification, thereby impeding cancer progression.

CAIX_Signaling_Pathway Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX catalyzes H_HCO3 H⁺ + HCO₃⁻ Intracellular_pH_regulation Intracellular pH Homeostasis (pHi > pHe) H_HCO3->Intracellular_pH_regulation contributes to CAIX->H_HCO3 catalyzes Tumor_Progression Tumor Growth, Invasion, Metastasis Intracellular_pH_regulation->Tumor_Progression promotes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces HIF1a->CAIX upregulates transcription Benzenesulfonamides Bromo/Chloro-Substituted Benzenesulfonamides Benzenesulfonamides->CAIX inhibit Experimental_Workflow General Experimental Workflow for Biological Activity Screening Start Synthesis of Bromo/Chloro Benzenesulfonamides Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) Characterization->Enzyme_Assay Anticancer_Assay Antiproliferative Assay (e.g., MTT Assay) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial_Assay Data_Analysis Data Analysis (Ki, IC50, MIC determination) Enzyme_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study End Lead Compound Identification SAR_Study->End

References

Unveiling the Potency of Sulfonamide Derivatives in Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory prowess of various sulfonamide derivatives against key enzymatic targets. Supported by experimental data, this analysis delves into their mechanisms of action and provides detailed protocols for key assays, facilitating informed decisions in drug design and development.

Sulfonamides, a versatile class of synthetic compounds, have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Their ability to inhibit specific enzymes has led to their development as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][3] This guide focuses on a comparative analysis of their inhibitory effects, primarily targeting carbonic anhydrases and enzymes within the folate biosynthetic pathway.

Comparative Inhibitory Activity of Sulfonamide Derivatives

The efficacy of sulfonamide derivatives as enzyme inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate greater inhibitory potency. The following tables summarize the inhibitory activities of various sulfonamide derivatives against different enzyme targets, compiled from recent studies.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport.[4] Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[5]

Table 1: Inhibitory Activity (Ki, nM) of Novel Sulfonamide-Incorporated α-Aminophosphonates against Human Carbonic Anhydrase Isoforms [6]

CompoundR SubstituenthCA I (off-target)hCA II (off-target)hCA IX (target)hCA XII (target)
20 4-Me5603231.8146.630.7
21 4-Ph7344561.1224.727.6
22 4-OMe4815831.9140.214.8
23 4-SMe6231759.780.213.6
24 4-F424.3616.291.645.4
25 4-Cl528.633.8141.771.9
26 4-Br289.227.2153.5240.5
27 3-F136.944.839.186.4
28 3-Br436.972.961.3282.8
29 2-F162.98.826.772.0
30 2-NO2234.015.728.143.5

Table 2: Inhibitory Activity (IC50, µM) of Sulfonamide Derivatives against Urease and Carbonic Anhydrase [7]

CompoundUrease IC50 (µM)Carbonic Anhydrase % Inhibition
YM-1 1.98 ± 0.02-
YM-2 1.90 ± 0.0257.93%
YM-3 2.02 ± 0.01-
Thiourea (Control) 0.92 ± 0.03-
Antibacterial Activity via Folate Pathway Inhibition

Traditional sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis.[8][9]

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Novel Sulfonamide Derivatives against Bacterial Strains [10]

CompoundE. coliB. subtilisB. licheniformisB. linens
1A ---100
1B ++-+
1C ++-++
Sulfamethoxazole (Reference) ++++

(-) No activity, (+) Low to moderate activity, (++) High activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This assay is used to determine the inhibition constants (Ki) of compounds against various carbonic anhydrase isoforms.[6]

Objective: To measure the CA-catalyzed CO2 hydration and determine the Ki of sulfonamide inhibitors.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Sulfonamide inhibitor stock solutions (0.1 mM in deionized water)

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM HEPES for pH 7.5)

  • Indicator (e.g., 0.2 mM Phenol Red)

  • 20 mM Na2SO4 (to maintain constant ionic strength)

Procedure:

  • Pre-incubation: Solutions of the specific hCA isoform and the sulfonamide inhibitor are pre-incubated for 15 minutes at room temperature to facilitate the formation of the enzyme-inhibitor complex.[11]

  • Stopped-Flow Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The progress of the reaction is monitored by observing the change in absorbance of the pH indicator. The initial rates of the enzymatic reaction are determined.

  • Data Analysis: The uncatalyzed reaction rate is subtracted from the observed rates. The inhibition constants (Ki) are then calculated using non-linear least-squares methods with the Cheng–Prusoff equation. Each Ki value represents the mean of at least three independent experiments.[6]

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This method is used to assess the antibacterial efficacy of sulfonamide derivatives.[8]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth

  • Sulfonamide derivative stock solutions

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The sulfonamide derivatives are serially diluted in the microtiter plates containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer & Solutions B Dilute Enzyme A->B D Pre-incubate Enzyme with Inhibitor B->D C Prepare Inhibitor Dilutions C->D E Add Substrate to Initiate Reaction D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Reaction Rates F->G H Determine IC50 / Ki G->H

Caption: General workflow for an enzyme inhibition assay.

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides in the folate biosynthesis pathway.

Carbonic_Anhydrase_Signaling cluster_cell Tumor Cell CA_IX Carbonic Anhydrase IX (CA IX) H_ion H+ CA_IX->H_ion HCO3 HCO3- CA_IX->HCO3 pH_reg Intracellular pH Regulation H_ion->pH_reg HCO3->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation CO2_H2O CO2 + H2O CO2_H2O->CA_IX Catalysis Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->CA_IX Inhibition

Caption: Role of Carbonic Anhydrase IX in tumor cells and its inhibition by sulfonamides.

References

A Comparative Benchmarking of Synthesis Methods for 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Building Block

3-Bromo-4-methylbenzenesulfonamide is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic substitution pattern makes it a versatile building block for the introduction of the sulfonamide moiety and further functionalization via the bromine atom. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound. The data is derived from established chemical principles and analogous reactions reported in the literature.

ParameterRoute A: Diazotization of 3-Bromo-4-methylanilineRoute B: Electrophilic Bromination of 4-Methylbenzenesulfonamide
Starting Material 3-Bromo-4-methylaniline4-Methylbenzenesulfonamide (p-Toluenesulfonamide)
Key Transformations Diazotization, Sulfonyl Chloride Formation (Sandmeyer-type), AminationElectrophilic Aromatic Bromination
Overall Yield (estimated) 40-60%65-80%
Purity (typical) 95-98% after chromatography>98% after recrystallization
Reaction Time (total) 12-24 hours4-8 hours
Reagent Hazards Diazonium salts (potentially explosive), Thionyl chloride (corrosive), SO2 gas (toxic) or surrogateBromine (corrosive, toxic), Strong acid catalyst
Scalability Moderate; handling of diazonium salts requires caution on a large scale.High; generally amenable to large-scale production.
Selectivity Control High; regiochemistry is determined by the starting material.Moderate to High; potential for isomeric impurities if conditions are not optimized.

Experimental Protocols: Detailed Methodologies

The following protocols are based on well-established synthetic transformations and provide a practical guide for the laboratory-scale synthesis of this compound.

Route A: Synthesis via Diazotization of 3-Bromo-4-methylaniline

This route builds the sulfonamide functionality onto a pre-brominated aromatic core.

Step 1: Diazotization of 3-Bromo-4-methylaniline

  • To a stirred solution of 3-bromo-4-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour before proceeding to the next step.

Step 2: Sandmeyer-type Reaction for Sulfonyl Chloride Formation

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 5 °C.

  • Slowly add the previously prepared diazonium salt solution to the SO2/CuCl solution. Vigorous gas evolution (N2) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-methylbenzenesulfonyl chloride.

Step 3: Amination of 3-Bromo-4-methylbenzenesulfonyl Chloride

  • Dissolve the crude 3-bromo-4-methylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Route B: Synthesis via Electrophilic Bromination of 4-Methylbenzenesulfonamide

This route introduces the bromine atom onto the commercially available 4-methylbenzenesulfonamide.

Step 1: Bromination of 4-Methylbenzenesulfonamide

  • To a solution of 4-methylbenzenesulfonamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

  • Dilute the mixture with water, which should precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualization: Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthesis methods.

Route_A Start 3-Bromo-4-methylaniline Diazotization Diazotization (NaNO2, H2SO4) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (SO2, CuCl) Diazonium_Salt->Sandmeyer Sulfonyl_Chloride 3-Bromo-4-methyl- benzenesulfonyl chloride Sandmeyer->Sulfonyl_Chloride Amination Amination (NH3) Sulfonyl_Chloride->Amination Product 3-Bromo-4-methyl- benzenesulfonamide Amination->Product

Caption: Workflow for the synthesis of this compound via Route A.

Route_B Start 4-Methylbenzenesulfonamide Bromination Electrophilic Bromination (Br2, FeBr3) Start->Bromination Product 3-Bromo-4-methyl- benzenesulfonamide Bromination->Product

Caption: Workflow for the synthesis of this compound via Route B.

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical reagents is a cornerstone of modern laboratory practice. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds like 3-Bromo-4-methylbenzenesulfonamide is not only a matter of regulatory compliance but also a critical component of a robust safety culture. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • May be harmful if swallowed.

  • Potentially harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust.[3]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents direct skin contact and irritation.[3]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).Required when handling the solid form outside a fume hood to prevent inhalation of dust particles.
Work Area Well-ventilated area, preferably a chemical fume hood.Minimizes the concentration of airborne contaminants.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste management company.[4] In-laboratory treatment should not be attempted.

1. Waste Identification and Segregation:

  • Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., weighing paper, gloves, pipette tips), and solutions.[3]

  • As a brominated organic compound, this waste must be segregated as halogenated organic waste .[5]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste streams , as this can significantly increase disposal costs and complexity.[6]

  • Keep this waste separate from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]

2. Containerization:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.[3]

  • For solid waste, collect the material and any contaminated disposables in a designated, sealed hazardous waste container.[4]

  • For liquid waste (solutions containing the compound), collect it in a designated, sealed hazardous liquid waste container.[4]

  • The container label must clearly state "Hazardous Waste " and include the full chemical name: "this compound," along with the approximate quantity or concentration.[3]

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • The SAA must have secondary containment to prevent the spread of material in case of a leak.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[6]

4. Licensed Waste Disposal:

  • The most critical step is to engage a licensed hazardous waste disposal contractor for the collection, transport, and final disposal of the chemical waste.[4]

  • Maintain detailed records of the waste, including the chemical name, quantity, and date of disposal, for regulatory compliance and safety audits.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[8]

  • Wear Appropriate PPE : Before addressing the spill, don the full personal protective equipment as outlined in the table above.

  • Contain the Spill : For solid spills, carefully sweep or scoop up the material, avoiding the generation of dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.[4]

  • Collect Waste : Place the spilled material and all contaminated cleanup items (e.g., absorbent pads, gloves) into a designated hazardous waste container.[6]

  • Decontaminate : Clean the affected surface area thoroughly.[8]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Storage & Disposal Start Start: Unwanted This compound PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Segregate Identify & Segregate Waste (Halogenated Organic) PPE->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste' 'this compound' Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Contact Contact Licensed Waste Disposal Contractor Store->Contact End End: Proper Disposal Contact->End

References

Personal protective equipment for handling 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for managing 3-Bromo-4-methylbenzenesulfonamide, ensuring the well-being of personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment

This compound and structurally similar compounds are categorized as hazardous chemicals. They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before use. Double gloving is recommended for handling hazardous drugs.[3][4][5]
Body Protection Protective, disposable gown or lab coatShould be low-permeability with a solid front and long sleeves with tight-fitting cuffs.[3][5]
Respiratory Protection Use of a chemical fume hood or a suitable respiratorRequired when dust may be generated or when ventilation is inadequate to minimize inhalation risks.[3][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and prevent environmental contamination. The following protocols provide step-by-step guidance.

Operational Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a designated and clean workspace, preferably within a chemical fume hood.[3]

    • Verify that an eye-wash station and safety shower are accessible.[1][3]

    • Assemble all necessary materials and PPE before handling the compound.

  • Handling :

    • Don the appropriate PPE as specified in Table 1.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Avoid generating dust.[1]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling is complete.[1][3]

    • Carefully remove and dispose of disposable PPE in designated waste containers.[3]

    • Clean the work surface according to laboratory procedures.

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[7][8]

    • Do not mix with non-halogenated waste.[9]

  • Container Labeling and Storage :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other components.[7][9]

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, preferably with secondary containment.[9][10]

  • Empty Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous waste.[7][11]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][9]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the complete workflow for handling and disposing of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate & Prepare Work Area gather_materials Gather Materials & PPE prep_area->gather_materials verify_safety Verify Safety Equipment (Fume Hood, Eyewash) gather_materials->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound post_handling Post-Handling Cleanup handle_compound->post_handling segregate_waste Segregate Halogenated Waste post_handling->segregate_waste label_store_waste Label & Store Waste Container segregate_waste->label_store_waste dispose_containers Triple-Rinse Empty Containers label_store_waste->dispose_containers arrange_pickup Arrange for EHS Waste Pickup dispose_containers->arrange_pickup

Caption: Workflow for handling and disposal of this compound.

References

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